Desmethyl Metsulfuron-methyl
Description
The exact mass of the compound Desmethyl Metsulfuron-methyl is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Desmethyl Metsulfuron-methyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethyl Metsulfuron-methyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(20)15-7)17-13(21)18-25(22,23)9-6-4-3-5-8(9)10(19)24-2/h3-6H,1-2H3,(H3,14,15,16,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRRTPZSEWGCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028360 | |
| Record name | Methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Desmethyl Metsulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical structure of Desmethyl Metsulfuron-methyl. This document moves beyond a simple recitation of facts to provide a deeper understanding of this significant metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl. Our exploration will be grounded in the principles of scientific integrity, offering not just the "what" but the "why" behind the structural and functional characteristics of this compound. We will delve into its synthesis, spectroscopic signature, and the critical metabolic pathway from which it originates. Every piece of data and every protocol is presented with the aim of being a self-validating system, supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.
Introduction to Desmethyl Metsulfuron-methyl: A Key Metabolite
Desmethyl Metsulfuron-methyl, identified by the code IN-B5067, is a primary environmental and biological transformation product of Metsulfuron-methyl.[1] The parent compound, Metsulfuron-methyl, is a potent herbicide used extensively in agriculture for the control of broadleaf weeds.[2] The process of O-demethylation, a common metabolic pathway for many xenobiotics, leads to the formation of Desmethyl Metsulfuron-methyl.[3] Understanding the precise chemical structure of this metabolite is paramount for a complete assessment of the environmental fate, toxicological profile, and overall impact of Metsulfuron-methyl. The removal of a single methyl group can significantly alter a molecule's physicochemical properties, including its solubility, polarity, and reactivity, which in turn influences its biological activity and persistence in the environment.
Elucidation of the Chemical Structure
The chemical structure of Desmethyl Metsulfuron-methyl is defined by its constituent atoms and their arrangement. This section provides a detailed breakdown of its molecular formula, IUPAC name, and key structural identifiers.
Molecular Identity
A foundational understanding of any chemical entity begins with its fundamental identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₅O₆S | [1] |
| Molecular Weight | 367.34 g/mol | [1] |
| IUPAC Name | methyl 2-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]benzoate | [1] |
| CAS Number | 126312-31-0 | [1] |
| SMILES String | C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NC(=O)NC(=N2)C)C(=O)OC | [1] |
Structural Features
Desmethyl Metsulfuron-methyl retains the core sulfonylurea bridge and the benzoate ester moiety of its parent compound. The key structural difference lies in the triazine ring. In Metsulfuron-methyl, the triazine ring is substituted with a methoxy group and a methyl group. In Desmethyl Metsulfuron-methyl, the methoxy group has been demethylated to a hydroxyl group, which exists in its tautomeric oxo form within the triazine ring.
Caption: Structural comparison of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl.
Spectroscopic Characterization
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful technique for the identification and quantification of pesticide metabolites. In a validated analytical method for the determination of Metsulfuron-methyl and its metabolites in water, Desmethyl Metsulfuron-methyl (IN-B5067) was identified with the following parent-daughter ion transitions: m/z 366.1 → 125.1 and m/z 366.1 → 42.1.[4] The parent ion at m/z 366.1 corresponds to the protonated molecule [M+H]⁺ of Desmethyl Metsulfuron-methyl, consistent with its molecular weight of 367.34 g/mol . The fragmentation pattern provides structural information, with the daughter ions representing specific fragments of the molecule.
Caption: Metabolic pathway from Metsulfuron-methyl to Desmethyl Metsulfuron-methyl.
This biotransformation is typically catalyzed by cytochrome P450 monooxygenases. [5]These enzymes introduce an oxygen atom to the methyl group of the methoxy substituent on the triazine ring, leading to an unstable intermediate that subsequently loses formaldehyde to yield the demethylated product.
Synthesis and Analytical Protocols
The ability to synthesize and accurately detect Desmethyl Metsulfuron-methyl is crucial for research and regulatory purposes. This section outlines the general principles of its synthesis and a validated analytical method.
Synthetic Approach
The synthesis of Desmethyl Metsulfuron-methyl can be approached through two main strategies:
-
Direct Demethylation of Metsulfuron-methyl: This involves treating the parent compound with a demethylating agent. However, this can be challenging due to the presence of other sensitive functional groups in the molecule.
-
Convergent Synthesis: This more controlled approach involves synthesizing the desmethyl-triazine moiety separately and then coupling it with the sulfonyl isocyanate portion of the molecule.
A General Step-by-Step Methodology for Convergent Synthesis:
-
Preparation of the Desmethyl-triazine Amine:
-
Start with a suitable precursor, such as 2-amino-4-hydroxy-6-methyl-1,3,5-triazine.
-
Protect the amino group if necessary.
-
The hydroxyl group will exist in its tautomeric oxo form.
-
-
Preparation of the Sulfonyl Isocyanate:
-
Synthesize methyl 2-(sulfamoyl)benzoate.
-
React this with phosgene or a phosgene equivalent to form the corresponding sulfonyl isocyanate.
-
-
Coupling Reaction:
-
React the protected or unprotected desmethyl-triazine amine with the sulfonyl isocyanate in an inert solvent.
-
If a protecting group was used, a final deprotection step is required.
-
-
Purification:
-
Purify the final product using techniques such as recrystallization or column chromatography.
-
Analytical Protocol: LC/MS/MS for Quantification in Water
The following is a summary of a validated method for the determination of Desmethyl Metsulfuron-methyl (IN-B5067) in water samples. [4] 1. Sample Preparation:
- Acidify the water sample.
- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
- Elute the analyte from the SPE cartridge.
- Evaporate the solvent and reconstitute the residue in a suitable solvent for LC/MS/MS analysis.
2. LC/MS/MS Conditions:
- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program.
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI).
- MRM Transitions: Monitor the parent-daughter ion transitions of m/z 366.1 → 125.1 (for quantification) and m/z 366.1 → 42.1 (for confirmation).
Implications of Demethylation on Physicochemical Properties and Biological Activity
The transformation from Metsulfuron-methyl to its desmethyl metabolite induces significant changes in the molecule's properties.
| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (Predicted) | Impact of Demethylation |
| Molecular Weight | 381.36 g/mol [6] | 367.34 g/mol [1] | Decrease |
| Polarity | Lower | Higher | Increase in polarity |
| Water Solubility | pH dependent [7] | Expected to be higher | Increased water solubility |
| Herbicidal Activity | High | Likely reduced | The herbicidal activity of sulfonylureas is highly dependent on the substituents on the triazine ring. The change from a methoxy to a hydroxyl/oxo group is expected to alter its binding affinity to the target enzyme, acetolactate synthase (ALS). [8]While specific data is lacking, metabolites are often less active than the parent compound. |
The increased polarity and water solubility of Desmethyl Metsulfuron-methyl can affect its mobility and persistence in soil and water systems. Its potential for leaching into groundwater may differ from that of the parent compound.
Conclusion
This technical guide has provided a detailed examination of the chemical structure of Desmethyl Metsulfuron-methyl. Through a multi-faceted approach that includes its molecular identity, spectroscopic characteristics, metabolic origin, and synthetic and analytical considerations, we have constructed a comprehensive profile of this important metabolite. The structural change initiated by O-demethylation has profound implications for the compound's physicochemical properties and, consequently, its environmental behavior and biological activity. A thorough understanding of such metabolites is not merely an academic exercise but a critical component of responsible environmental stewardship and the development of safer, more effective agricultural chemicals. Further research to obtain detailed spectroscopic data and to quantify the herbicidal activity of Desmethyl Metsulfuron-methyl would provide an even more complete picture of its role in the environment.
References
-
EXTOXNET. Metsulfuron-methyl. Pesticide Information Profile. 1996. Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. 2014. Available from: [Link]
-
University of Hertfordshire. Metsulfuron-methyl (Ref: DPX T6376). Pesticide Properties DataBase. Available from: [Link]
-
PubChem. Metsulfuron-methyl. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. 2020. Available from: [Link]
-
Frontiers in Plant Science. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. 2012. Available from: [Link]
-
Maznah, M., et al. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. International Journal of Environmental Research and Public Health. 2020. Available from: [Link]
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Formation of Desmethyl Metsulfuron-methyl from Metsulfuron-methyl: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the formation of Desmethyl Metsulfuron-methyl, a primary metabolite of the sulfonylurea herbicide Metsulfuron-methyl. Intended for researchers, scientists, and professionals in drug development and environmental science, this document details the chemical and biological transformation pathways responsible for this conversion. We will explore the mechanisms of abiotic degradation, primarily hydrolysis, and biotic transformations, including microbial degradation and metabolism in plant and animal systems. This guide offers detailed, field-proven insights into the causality behind experimental choices and provides validated, step-by-step protocols for studying the formation of Desmethyl Metsulfuron-methyl. All key mechanistic claims and protocols are supported by authoritative sources to ensure scientific integrity.
Introduction: Understanding Metsulfuron-methyl and its Demethylation
Metsulfuron-methyl (Figure 1) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] The environmental fate and metabolic profile of Metsulfuron-methyl are of significant interest due to their implications for herbicide efficacy, persistence in the environment, and potential toxicological effects of its metabolites.
One of the primary transformation products of Metsulfuron-methyl is Desmethyl Metsulfuron-methyl (also known as O-desmethyl metsulfuron-methyl or by the internal designation IN-B5067). This metabolite is formed through the O-demethylation of the methoxy group on the triazine ring of the parent molecule.[3][4] The formation of this metabolite can occur through both abiotic and biotic pathways, significantly influencing the persistence and mobility of the parent compound in various environmental and biological systems.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Metsulfuron-methyl | methyl 2-[({[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate | 74223-64-6 | C₁₄H₁₅N₅O₆S | 381.36 |
| Desmethyl Metsulfuron-methyl | methyl 2-[({[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}amino)sulfonyl]benzoate | Not readily available | C₁₃H₁₃N₅O₆S | 367.34 |
Figure 1: Chemical Structures of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl
Caption: Conversion of Metsulfuron-methyl to Desmethyl Metsulfuron-methyl.
Abiotic Formation Pathway: Hydrolysis
Hydrolysis is a key abiotic degradation pathway for Metsulfuron-methyl, with the rate being highly dependent on pH.[5] The formation of Desmethyl Metsulfuron-methyl via hydrolysis is particularly relevant under acidic and highly alkaline conditions.[1]
Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the sulfonylurea bridge of Metsulfuron-methyl is susceptible to cleavage.[2] While bridge cleavage is a major degradation route, O-demethylation can also occur. The acidic environment can protonate the nitrogen atoms in the triazine ring, making the methoxy group a better leaving group and facilitating its cleavage.[3]
Mechanism of Alkaline-Catalyzed Hydrolysis
In alkaline environments, particularly at pH values above 10, the degradation of Metsulfuron-methyl can also lead to the formation of Desmethyl Metsulfuron-methyl.[5] Under these conditions, O-demethylation of the methoxytriazine moiety is a recognized degradation pathway.[6]
Caption: Hydrolytic pathways of Metsulfuron-methyl.
Experimental Protocol for Hydrolysis Study
This protocol is designed to assess the rate of Desmethyl Metsulfuron-methyl formation from Metsulfuron-methyl under various pH conditions.
Materials:
-
Metsulfuron-methyl analytical standard
-
Desmethyl Metsulfuron-methyl analytical standard
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (pH 4, 7, and 9)
-
Formic acid or ammonium acetate (for LC-MS mobile phase)
-
Sterile, amber glass vials with screw caps
-
Incubator or water bath
-
HPLC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of Metsulfuron-methyl in acetonitrile. Prepare a corresponding stock solution of Desmethyl Metsulfuron-methyl for use as a calibration standard.
-
Reaction Setup: In separate amber glass vials, add the appropriate buffer solution (pH 4, 7, or 9). Spike each vial with the Metsulfuron-methyl stock solution to achieve a final concentration of 10 µg/mL.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.
-
Sample Preparation: Quench the reaction by adding an equal volume of acetonitrile. If necessary, centrifuge the sample to remove any precipitate.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the concentrations of both Metsulfuron-methyl and Desmethyl Metsulfuron-methyl.
-
Data Analysis: Plot the concentration of Desmethyl Metsulfuron-methyl over time for each pH condition to determine the formation kinetics.
Biotic Formation Pathways
The transformation of Metsulfuron-methyl to Desmethyl Metsulfuron-methyl is significantly mediated by biological systems, including soil microorganisms, plants, and animals.
Microbial Degradation in Soil
Soil microorganisms play a crucial role in the degradation of Metsulfuron-methyl. O-demethylation of the methoxy-triazine moiety is a major microbial degradation pathway.[3] Various bacterial and fungal species have been identified that can utilize Metsulfuron-methyl as a carbon or nitrogen source, leading to its transformation.[7]
Caption: Microbial degradation of Metsulfuron-methyl in soil.
Experimental Protocol for Microbial Degradation Study
This protocol outlines a method for isolating and identifying soil bacteria capable of degrading Metsulfuron-methyl to Desmethyl Metsulfuron-methyl.
Materials:
-
Soil sample from a relevant agricultural field
-
Minimal Salt Medium (MSM)
-
Metsulfuron-methyl
-
Sterile flasks, petri dishes, and pipettes
-
Incubator shaker
-
HPLC-MS/MS system
Procedure:
-
Enrichment Culture:
-
Add 10 g of soil to 100 mL of sterile MSM in a 250 mL flask.
-
Supplement the medium with Metsulfuron-methyl as the sole carbon and nitrogen source (e.g., 50 mg/L).
-
Incubate on a rotary shaker at 150 rpm and 30°C for 7-10 days.[8]
-
Transfer 10 mL of the culture to fresh MSM with Metsulfuron-methyl and repeat the incubation. Perform 3-5 enrichment cycles.[8]
-
-
Isolation of Pure Cultures:
-
Serially dilute the final enrichment culture.
-
Plate the dilutions on MSM agar plates containing Metsulfuron-methyl.
-
Incubate at 30°C until colonies appear.
-
Isolate distinct colonies and re-streak on fresh plates to obtain pure cultures.[8]
-
-
Degradation Assay:
-
Inoculate a pure bacterial isolate into liquid MSM containing a known concentration of Metsulfuron-methyl.
-
Incubate under the same conditions as the enrichment.
-
At regular intervals, withdraw samples and analyze for the disappearance of Metsulfuron-methyl and the appearance of Desmethyl Metsulfuron-methyl using LC-MS/MS.
-
Metabolism in Plants
In plants, the metabolism of herbicides is a key determinant of selectivity and resistance. The detoxification of Metsulfuron-methyl in tolerant plant species can involve O-demethylation.[9] This metabolic process is often catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes involved in the metabolism of various xenobiotics.[10][11] For example, the cytochrome P450 enzyme CYP709C56 has been shown to metabolize the sulfonylurea herbicide mesosulfuron-methyl via O-demethylation, conferring resistance in the weed species Alopecurus aequalis.[12][13]
Metabolism in Animals
In mammals, orally administered Metsulfuron-methyl is largely excreted unchanged.[4] However, a portion of the compound undergoes metabolism, with O-demethylation being one of the identified pathways, alongside hydroxylation.[14] This metabolic conversion is also likely mediated by cytochrome P450 enzymes, which are central to xenobiotic metabolism in animals.[4][15]
Analytical Methodology for Detection and Quantification
The accurate detection and quantification of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl are crucial for studying their formation and persistence. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[5][16]
Sample Preparation
Effective sample preparation is essential to remove interfering matrix components and concentrate the analytes of interest. Solid-phase extraction (SPE) is a commonly used technique for cleaning up water and soil extracts before LC-MS/MS analysis.[9][17]
| Matrix | Extraction Solvent | SPE Sorbent |
| Water | Direct loading or pH adjustment | C18 |
| Soil | Acetonitrile/water or PBS/acetonitrile | C18 or polymeric sorbents |
| Biological Tissues | Acetonitrile or methanol | C18 or polymeric sorbents |
LC-MS/MS Parameters
A typical LC-MS/MS method for the analysis of Metsulfuron-methyl and its desmethyl metabolite involves reversed-phase chromatography followed by detection using electrospray ionization (ESI) in positive ion mode.
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
Typical MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Metsulfuron-methyl: Precursor ion (m/z 382.1) → Product ions (e.g., m/z 167.1, m/z 139.1)
-
Desmethyl Metsulfuron-methyl: Precursor ion (m/z 368.1) → Product ions (e.g., m/z 153.1, m/z 125.1)
-
Conclusion
The formation of Desmethyl Metsulfuron-methyl is a critical transformation pathway for the herbicide Metsulfuron-methyl in both environmental and biological systems. This process, driven by abiotic hydrolysis and biotic metabolism, significantly influences the herbicide's fate, persistence, and potential impact. Understanding the underlying chemical and enzymatic mechanisms is essential for predicting the environmental behavior of Metsulfuron-methyl and for developing effective risk assessment and remediation strategies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the formation of this key metabolite.
References
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U.S. Environmental Protection Agency. (2014). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. FAO Specifications and Evaluations for Agricultural Pesticides - Metsulfuron-methyl. Retrieved from [Link]
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Singh, S., et al. (2022). Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R. ACS Omega, 7(23), 19777–19789. [Link]
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Wikipedia. Metsulfuron-methyl. Retrieved from [Link]
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Gao, Y., et al. (2022). Characterization and genomic analysis of a bensulfuron methyl-degrading endophytic bacterium Proteus sp. CD3 isolated from barnyard grass (Echinochloa crus-galli). Frontiers in Microbiology, 13, 969512. [Link]
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Ismail, B. S., et al. (2016). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. International Journal of Environmental Research and Public Health, 13(11), 1123. [Link]
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PubChem. Metsulfuron-methyl. Retrieved from [Link]
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Cambon, J. P., & Bastide, J. (1992). Hydrolyse chimique acide du metsulfuron-méthyl. Weed Research, 32(4), 289-295. [Link]
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Sarmah, A. K., et al. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Pest Management Science, 56(5), 415-422. [Link]
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Zanardini, E., et al. (2002). Degradation Pathways of Chlorsulfuron and Metsulfuron-Methyl by a Pseudomonas fluorescens Strain. Annals of Microbiology, 52(1), 25-37. [Link]
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Cui, H., et al. (2022). Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis. Cellular and Molecular Life Sciences, 79(4), 205. [Link]
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Sarmah, A. K., & Sabadie, J. (2002). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in aqueous buffer solutions and in soil suspensions at pH values ranging from 5.2 to 11.2. Pest Management Science, 58(11), 1166-1172. [Link]
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Pandian, B. A., et al. (2020). Role of Cytochrome P450 Enzymes in Plant Stress Response. International Journal of Molecular Sciences, 21(13), 4649. [Link]
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Stiborová, M., et al. (2020). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of Toxicology, 94(11), 3749-3786. [Link]
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Cui, H., et al. (2022). Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis. Cellular and Molecular Life Sciences, 79(4), 205. [Link]
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Rendic, S., & Di Carlo, F. J. (2015). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Drug Metabolism Reviews, 27(1-2), 1-88. [Link]
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Singh, S., et al. (2022). Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R. ACS Omega, 7(23), 19777–19789. [Link]
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Vázquez, M. B., & Bianchinotti, M. V. (2013). Isolation of metsulfuron-methyl degrading fungi from agricultural soils in Argentina. Fyton, 82, 113-118. [Link]
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Walsh Medical Media. (2024). Cytochrome P450-Mediated Xenobiotic Metabolism: Evolutionary Adaptability and Detoxification Mechanisms. Retrieved from [Link]
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Goral, V., et al. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. RSC Advances, 14, 15345-15354. [Link]
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Juhler, R. K., & Felding, G. (2003). Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. Journal of agricultural and food chemistry, 51(13), 3743–3748. [Link]
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O'Madagain, C., et al. (2015). Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. Current topics in medicinal chemistry, 15(15), 1431-1454. [Link]
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Negi, G., et al. (2014). Optimization of Sulfosulfuron Biodegradation through Response Surface Methodology using Indigenous Bacterial Strain Isolated f. Journal of Environmental & Analytical Toxicology, 4(6). [Link]
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Li, W., et al. (2022). Expression of a Cytochrome P450 Gene from Bermuda Grass Cynodon dactylon in Soybean Confers Tolerance to Multiple Herbicides. International Journal of Molecular Sciences, 23(7), 3794. [Link]
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- 16. epa.gov [epa.gov]
- 17. mjas.analis.com.my [mjas.analis.com.my]
A Technical Guide to the Discovery and History of Desmethyl Metsulfuron-methyl
Abstract
This technical guide provides a comprehensive overview of Desmethyl Metsulfuron-methyl, a principal metabolite of the sulfonylurea herbicide Metsulfuron-methyl. It traces the historical development of its parent compound by DuPont, elucidates the metabolic pathways leading to its formation, and details its environmental significance. This document synthesizes critical scientific findings on its mechanism of action, analytical detection methodologies, and toxicological profile relative to the parent compound. Designed for researchers, scientists, and professionals in drug and herbicide development, this guide offers field-proven insights and detailed experimental protocols to support advanced research and a deeper understanding of sulfonylurea herbicide fate and behavior.
Introduction: The Dawn of Low-Dosage Herbicides
The mid-20th century saw a revolution in agriculture driven by chemical herbicides. However, growing concerns over environmental persistence and non-target toxicity spurred the search for more potent, lower-dose active ingredients. This scientific pursuit led to the development of the sulfonylurea class of herbicides in the late 1970s and early 1980s, a class renowned for its high efficacy at remarkably low application rates[1]. These compounds offered a paradigm shift, reducing the chemical load on the environment by orders of magnitude compared to their predecessors.
Metsulfuron-methyl, a prominent member of this class, was developed by E.I. DuPont de Nemours and Company and first reported in 1983[2]. It is a selective, systemic herbicide with both foliar and soil activity, valued for its control of broadleaf weeds in cereal crops and non-cropland areas[3][4][5]. Like all agrochemicals, the environmental fate of Metsulfuron-methyl—how it behaves and degrades in soil, water, and biological systems—became a critical area of study. This investigation into its metabolic and degradation pathways led to the identification of its various transformation products, including the subject of this guide: Desmethyl Metsulfuron-methyl.
The Genesis: Discovery and Development of Metsulfuron-methyl
The discovery of sulfonylurea herbicides by DuPont chemist Dr. George Levitt in 1975 was a landmark in agrochemical research. The first commercial product from this class, chlorsulfuron, was launched in 1982. Building on this success, DuPont continued to innovate, leading to the development of Metsulfuron-methyl (internal code: DPX-T6376)[2]. A patent for the compound was filed in 1980, with first approvals for use granted around 1984[2][4].
Metsulfuron-methyl offered high herbicidal activity at application rates as low as a few grams per hectare, providing effective weed control while minimizing environmental introduction. Its success cemented the role of sulfonylureas as a cornerstone of modern weed management programs. The commercialization of such a potent active ingredient necessitated a thorough understanding of its environmental persistence, degradation, and the nature of its metabolites to satisfy regulatory requirements and ensure environmental safety.
Unveiling the Metabolite: The Identification of Desmethyl Metsulfuron-methyl
The discovery of Desmethyl Metsulfuron-methyl, also known by its laboratory code IN-B5067, was not a singular event but rather the result of extensive metabolic and environmental fate studies conducted following the launch of its parent compound. Using techniques such as radiolabeling (¹⁴C-labeling), researchers traced the degradation of Metsulfuron-methyl in various matrices, including soil, water, and plant tissues.
These studies revealed several key degradation pathways, with two being predominant:
-
Cleavage of the Sulfonylurea Bridge: This process breaks the molecule into its constituent phenyl and triazine moieties.
-
O-Demethylation: This biochemical reaction involves the removal of a methyl group (-CH₃) from the methoxy group (-OCH₃) on the triazine ring, resulting in the formation of a hydroxyl group (-OH).
This O-demethylation process is the direct pathway to the formation of Desmethyl Metsulfuron-methyl. It is a common metabolic reaction in both soil microorganisms and tolerant plant species, often mediated by cytochrome P450 monooxygenase enzymes[5]. The identification of this metabolite was crucial for a complete environmental risk assessment, as its properties—such as solubility, mobility, and potential bioactivity—could differ significantly from the parent compound.
Mechanism of Action: A Tale of Two Molecules
The herbicidal activity of Metsulfuron-methyl stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1]. This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants[1]. By blocking the ALS enzyme, Metsulfuron-methyl halts plant growth, leading to chlorosis and eventual death of susceptible weeds[1].
A critical question for researchers was whether the Desmethyl metabolite retains this herbicidal activity. Studies on tolerant plants, such as cereals, have shown that they rapidly metabolize Metsulfuron-methyl into non-herbicidal products[3]. Further research has indicated that the phytotoxicity of soil-bound residues is primarily caused by the release of the parent compound, not its metabolites. This strongly suggests that the structural change from a methoxy group to a hydroxyl group in Desmethyl Metsulfuron-methyl significantly reduces its ability to bind to and inhibit the ALS enzyme, rendering it largely inactive as a herbicide.
Synthesis and Analysis of Desmethyl Metsulfuron-methyl
The synthesis of analytical standards is paramount for the accurate quantification of pesticide residues in environmental samples. The synthesis of Desmethyl Metsulfuron-methyl typically involves the creation of the hydroxylated triazine precursor, which is then coupled with the appropriate sulfonamide derivative.
Experimental Protocol: Conceptual Synthesis of a Hydroxylated Triazine Precursor
This protocol provides a conceptual framework for synthesizing a key intermediate for Desmethyl Metsulfuron-methyl. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.
-
Preparation of Guanidine Salt: Begin with a commercially available substituted guanidine. React it with a suitable acid (e.g., HCl) in an appropriate solvent like ethanol to form the guanidine salt.
-
Cyclization Reaction: React the guanidine salt with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base such as sodium ethoxide in ethanol.
-
Hydrolysis/Decarboxylation: The resulting intermediate is heated under reflux with a strong base (e.g., sodium hydroxide) to hydrolyze the ester and induce cyclization, forming the hydroxylated triazine ring.
-
Purification: The crude product is cooled, acidified to precipitate the hydroxylated triazine, and then filtered.
-
Characterization: The final product is purified by recrystallization and its structure confirmed using analytical techniques such as NMR and Mass Spectrometry.
This hydroxylated triazine can then be used in subsequent steps to build the final Desmethyl Metsulfuron-methyl molecule for use as a reference standard.
Analytical Methodology
The gold standard for the detection and quantification of Metsulfuron-methyl and its metabolites, including Desmethyl Metsulfuron-methyl, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, allowing for detection at parts-per-billion (μg/L) levels in complex matrices like soil and water.
Protocol: Extraction and Analysis from a Soil Sample
-
Sample Preparation: Air-dry a 20g soil sample and sieve it through a 2mm mesh.
-
Extraction: Add 40 mL of an extraction solvent (e.g., acetonitrile/water mixture with a small percentage of formic acid to improve recovery) to the soil sample in a centrifuge tube.
-
Homogenization: Shake the mixture vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) to remove interfering matrix components. Wash the cartridge with a weak solvent (e.g., water) and then elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a C18 reversed-phase column for chromatographic separation. Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both Metsulfuron-methyl and Desmethyl Metsulfuron-methyl for unambiguous identification and quantification.
Environmental Fate and Toxicological Profile
The degradation of Metsulfuron-methyl in the environment is highly dependent on soil properties. Its half-life can range from as short as 6-7 days in warm, moist, acidic soils to over 180 days in alkaline, dry, or cold conditions[5][6]. The formation of Desmethyl Metsulfuron-methyl is a key step in this degradation.
The conversion to the desmethyl metabolite alters the physicochemical properties of the compound. The introduction of a hydroxyl group generally increases the polarity and water solubility of a molecule compared to its methoxy counterpart. This change can affect its mobility and potential for leaching in the soil profile.
Comparative Data Summary
| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (IN-B5067) | Rationale & Causality |
| Herbicidal Activity | High (Potent ALS Inhibitor) | Very Low to Negligible | The hydroxyl group on the triazine ring significantly reduces binding affinity to the ALS enzyme, rendering the molecule largely inactive[3]. |
| Mammalian Toxicity | Very Low (Rat Oral LD₅₀ > 5,000 mg/kg)[6] | Expected to be Very Low | As a primary metabolite of a low-toxicity parent compound and showing reduced biological activity, its toxicity is anticipated to be equal or lesser. |
| Water Solubility | pH dependent (increases with pH) | Higher than parent compound | The hydroxyl group is more polar than the methoxy group, increasing its affinity for water. |
| Primary Formation Pathway | Chemical Synthesis | O-Demethylation of parent compound | This is a primary metabolic route in both soil microbes and tolerant plants[5]. |
Conclusion and Future Directions
The story of Desmethyl Metsulfuron-methyl is intrinsically linked to the lifecycle of its parent compound, one of the most successful low-dose herbicides ever developed. Its discovery was a natural consequence of the rigorous environmental and metabolic studies that are essential for modern agrochemical development. While possessing negligible herbicidal activity itself, understanding its formation, fate, and analytical detection is critical for a complete picture of how Metsulfuron-methyl behaves in the environment.
Future research should focus on developing even more sensitive and rapid multi-residue analytical methods for detecting a wider range of sulfonylurea metabolites. Furthermore, investigating the microbial consortia responsible for the O-demethylation process could open new avenues for bioremediation strategies in soils with persistent herbicide residues. For drug development professionals, the structure-activity relationship illustrated by the loss of efficacy upon demethylation serves as a valuable case study in molecular design and metabolic prediction.
References
-
Title: Metsulfuron-methyl Source: Department of Natural Resources and Environment Tasmania URL: [Link]
-
Title: Metsulfuron-methyl (Ref: DPX T6376) - AERU - University of Hertfordshire Source: Pesticide Properties DataBase, University of Hertfordshire URL: [Link]
-
Title: Metsulfuron-methyl | C14H15N5O6S | CID 52999 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Metsulfuron Methyl Source: Health Canada Pest Management Regulatory Agency URL: [Link]
-
Title: Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation Source: MDPI URL: [Link]
-
Title: Metsulfuron-methyl. Draft Human Health Risk Assessment in Support of Registration Review Source: Regulations.gov, U.S. Environmental Protection Agency URL: [Link]
-
Title: Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Department of Agricultural Resources - Metsulfuron methyl Source: Mass.gov URL: [Link]
-
Title: Metsulfuron Roadside Vegetation Management Herbicide Fact Sheet Source: Washington State Department of Transportation URL: [Link]
Sources
Section 1: Introduction and Core Principles
Desmethyl Metsulfuron-methyl, formally identified in regulatory studies as O-desmethyl metsulfuron-methyl or IN-B5067, is a principal environmental transformation product of the sulfonylurea herbicide, Metsulfuron-methyl.[1][2][3] As the parent compound, Metsulfuron-methyl, sees extensive use in agriculture for the control of broadleaf weeds in cereal crops and pastures, understanding the fate and behavior of its metabolites is of paramount importance.[4][5] The presence and concentration of Desmethyl Metsulfuron-methyl in environmental matrices such as soil and water serve as critical indicators for assessing the environmental persistence, degradation pathways, and potential long-term impact of the parent herbicide.
This guide provides a comprehensive technical overview of Desmethyl Metsulfuron-methyl. It moves beyond a simple recitation of facts to explain the causality behind its formation, the logic underpinning its analytical detection, and its toxicological relevance. The protocols and data presented herein are synthesized from primary literature and regulatory documentation to provide a self-validating framework for researchers in the field.
Section 2: The Parent Compound: Metsulfuron-methyl
To understand the metabolite, we must first characterize the parent. Metsulfuron-methyl is a selective, systemic herbicide that is effective at very low application rates.[4][5] It is absorbed through both the foliage and roots of plants and is translocated throughout the plant, accumulating in the growing points (meristems).[4][6]
Physicochemical Properties of Metsulfuron-methyl
The properties of Desmethyl Metsulfuron-methyl are analogous to its parent compound, with minor deviations expected in molecular weight and polarity due to the loss of a methyl group.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅N₅O₆S | [7] |
| Molecular Mass | 381.36 g/mol | [7] |
| Physical State | White to pale yellow solid | [7] |
| Melting Point | 162-166 °C | [2] |
| Water Solubility | 2790 mg/L (at 20°C, pH 7) | [7] |
| Vapor Pressure | 1.0 x 10⁻⁶ mPa (at 20°C) | [7] |
| Dissociation Constant (pKa) | 3.75 (Weak Acid) | [7] |
| Octanol-Water Partition Coeff. (Log P) | -1.87 (at pH 7, 20°C) | [7] |
Section 3: Formation of Desmethyl Metsulfuron-methyl
Desmethyl Metsulfuron-methyl is formed primarily through the O-demethylation of the methoxy group on the triazine ring of the parent molecule. This is a common metabolic pathway in various environmental compartments, including soil and water, and can be mediated by both microbial action and chemical hydrolysis. The degradation of Metsulfuron-methyl is significantly influenced by environmental conditions; it proceeds more rapidly in acidic soils with higher moisture content and temperature.[4][8]
Caption: Metabolic transformation of Metsulfuron-methyl.
Section 4: Mechanism of Action
The herbicidal activity of Desmethyl Metsulfuron-methyl is expected to be identical to that of its parent compound. The mode of action is the highly specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][9] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[9]
Causality of Action:
-
Enzyme Inhibition: The sulfonylurea structure binds to the ALS enzyme, blocking its active site.[9]
-
Amino Acid Depletion: This inhibition halts the production of essential amino acids required for protein synthesis.
-
Cessation of Cell Division: Without the necessary proteins, cell division and growth, particularly in the plant's meristems, cease almost immediately.[4][6]
-
Visible Symptoms: The plant is effectively starved of its building blocks, leading to a gradual onset of symptoms over 1 to 3 weeks, including chlorosis (yellowing) and necrosis (tissue death), ultimately resulting in plant death.[9][10]
This mechanism is highly specific to plants and microorganisms, as mammals obtain these amino acids through their diet and lack the ALS enzyme, which forms the basis for the herbicide's selective toxicity.
Caption: Inhibition of the ALS enzyme by Desmethyl Metsulfuron-methyl.
Section 5: Analytical Methodologies for Detection and Quantification
The detection and quantification of Desmethyl Metsulfuron-methyl are critical for environmental monitoring and regulatory compliance. Due to its low concentrations in complex matrices and its polar nature, the gold-standard analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][11] This method provides the necessary sensitivity (low limit of quantification) and selectivity (unambiguous identification).
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure accuracy and reproducibility. Each stage incorporates quality control steps, making the protocol inherently self-validating.
Caption: Analytical workflow for Desmethyl Metsulfuron-methyl.
Detailed Protocol: Quantification in Water by LC-MS/MS
This protocol is adapted from validated regulatory methods, such as U.S. EPA Method DuPont-28807, providing a robust framework for analysis.[11]
1. Reagents and Materials:
-
Desmethyl Metsulfuron-methyl (IN-B5067) analytical standard
-
Methanol, Acetonitrile (HPLC Grade)
-
Formic Acid, Ammonium Formate, Ammonium Hydroxide
-
Ultrapure Water
-
Solid Phase Extraction (SPE) Cartridges: Oasis® HLB (0.5 g) or equivalent
-
0.2 µm Syringe Filters
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution (e.g., 100 µg/mL) of IN-B5067 in a suitable solvent (e.g., acetonitrile).
-
From the stock, prepare a series of working standard solutions for constructing a calibration curve (e.g., 0.05 to 5.0 µg/L).
-
Prepare independent QC samples at low, medium, and high concentrations to validate the calibration curve.
3. Sample Preparation and Extraction:
-
Rationale: The goal is to isolate the analyte from the complex sample matrix and concentrate it to a level detectable by the instrument.
-
a. To a 100 mL water sample, add any internal standards or surrogates. For QC samples, fortify with the appropriate amount of IN-B5067 standard.
-
b. Acidify the sample to ~pH 3.5 with formic acid and ammonium formate. This ensures the analyte is in a neutral form, promoting its retention on the reversed-phase SPE sorbent.[11]
-
c. Condition an Oasis® HLB SPE cartridge with 10 mL of methanol followed by 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
d. Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
e. Wash the cartridge with 10 mL of hexane to remove non-polar interferences. Dry the cartridge under vacuum for 3-5 minutes.
-
f. Elute the analyte from the cartridge using 20 mL of basic acetonitrile (e.g., 20 mL 0.1 M ammonium hydroxide in 980 mL acetonitrile). The basic pH ensures the analyte is charged, facilitating its release from the sorbent.[11]
4. Concentration and Reconstitution:
-
a. Evaporate the eluate to approximately 0.25 mL under a gentle stream of nitrogen at ~30°C.
-
b. Reconstitute the residue to a final volume of 2.5 mL with the initial mobile phase composition (e.g., 0.005 M aqueous ammonium acetate). This step ensures the sample solvent is compatible with the LC system, promoting good peak shape.[11]
-
c. Filter the final extract through a 0.2 µm filter into an HPLC vial.
5. LC-MS/MS Analysis:
-
Rationale: Chromatographic separation resolves the analyte from other components, while tandem mass spectrometry provides definitive identification and quantification based on mass-to-charge ratio transitions.
-
The system is operated in negative ion mode, as the acidic analyte readily loses a proton.
| Parameter | Typical Value | Rationale |
| LC Column | Reversed-Phase C18 (e.g., Polaris C18) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.005 M Ammonium Acetate in Water | Volatile buffer compatible with MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Injection Volume | 10 µL | [12] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds like sulfonylureas. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Specific mass transitions provide high selectivity. |
| IN-B5067 (Example) | 366.1 → 42.1 | [11] |
| Limit of Quantification | 0.050 µg/L (ppb) | [11] |
Section 6: Environmental Fate and Ecotoxicology
The environmental behavior of Desmethyl Metsulfuron-methyl is intrinsically linked to its parent compound. Metsulfuron-methyl generally shows low affinity for binding to soil particles, which gives it a potential for mobility, especially in alkaline soils where its solubility is higher.[4][6]
-
Persistence: The parent compound degrades via both chemical and microbial pathways, with reported half-lives in soil being relatively short under favorable conditions (e.g., 6-8 days).[8] The formation of metabolites like IN-B5067 is a key part of this degradation cascade.
-
Ecotoxicity: As an ALS inhibitor, the primary ecotoxicological risk is to non-target plants and algae.[6] The toxicity to birds, fish, bees, and earthworms is generally low.[4] Due to the shared mechanism of action, Desmethyl Metsulfuron-methyl is expected to pose a similar hazard profile to aquatic and terrestrial flora. Regulatory assessments must therefore consider the combined activity of the parent compound and its significant metabolites.
Section 7: Toxicological Profile
Metsulfuron-methyl exhibits very low acute toxicity in mammals.[4] Systemic poisoning is considered unlikely unless very large quantities are ingested.[5]
-
Acute Toxicity (Metsulfuron-methyl):
-
Chronic Effects: Studies on the parent compound have shown no evidence of it being carcinogenic, mutagenic, or causing adverse reproductive effects.[4]
-
Metabolite Relevance: The toxicological assessment of a pesticide must account for its metabolites. While specific toxicity data for Desmethyl Metsulfuron-methyl is not as prevalent in public literature, its potential presence in food and water is a key consideration in regulatory risk assessments, as evidenced by the development of sensitive analytical methods for its detection.[3][11]
References
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Department of Natural Resources and Environment Tasmania. Metsulfuron-methyl. [Link]
-
PubChem. Metsulfuron-methyl | C14H15N5O6S | CID 52999. National Center for Biotechnology Information. [Link]
-
AERU, University of Hertfordshire. Metsulfuron-methyl (Ref: DPX T6376). [Link]
-
Water Quality Australia. Metsulfuron-methyl in freshwater - Technical brief. [Link]
-
US EPA. Pesticide Product Label, METSULFURON METHYL 75XP HERBICIDE, 03/01/2021. [Link]
-
Extension Toxicology Network (EXTOXNET). METSULFURON-METHYL. Oregon State University. [Link]
-
ResearchGate. (PDF) Environmental risk limits for metsulfuron-methyl. [Link]
-
ResearchGate. (PDF) Experimental design optimization of RP-HPLC method for simultaneous estimation of metsulfuron-methyl, chlorantraniliprole and chlorimuron-ethyl residues in stems of Oryza sativa. [Link]
-
NIH National Library of Medicine. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. [Link]
-
U.S. Environmental Protection Agency. Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. [Link]
-
Malaysian Journal of Analytical Sciences. DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. [Link]
-
Collaborative International Pesticides Analytical Council (CIPAC). metsulfuron - methyl 441. [Link]
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- 4. nre.tas.gov.au [nre.tas.gov.au]
- 5. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 6. waterquality.gov.au [waterquality.gov.au]
- 7. Metsulfuron-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]
- 8. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
A Validated LC-MS/MS Method for the Quantitative Analysis of Desmethyl Metsulfuron-methyl in Environmental Samples
An Application Note for Researchers and Scientists
Abstract
This application note presents a robust and sensitive analytical method for the determination of Desmethyl Metsulfuron-methyl (IN-B5067), a principal metabolite of the sulfonylurea herbicide Metsulfuron-methyl, in environmental water and soil samples. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by quantification using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide high selectivity, accuracy, and precision, meeting the stringent requirements for environmental monitoring and toxicological risk assessment. This guide provides a detailed, step-by-step protocol, explains the rationale behind key procedural choices, and presents typical method performance characteristics to ensure reliable and reproducible results.
Introduction
Metsulfuron-methyl is a selective, systemic sulfonylurea herbicide widely used for the control of broadleaf weeds in various agricultural and forestry applications.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids in plants.[2] Following its application, Metsulfuron-methyl undergoes degradation in the environment through several pathways, including hydrolysis and microbial activity.[3]
One of the major routes of its metabolism is O-demethylation, which results in the formation of Desmethyl Metsulfuron-methyl, also identified as the metabolite IN-B5067.[4][5][6] The persistence and potential mobility of this metabolite in soil and water systems necessitate the development of sensitive and reliable analytical methods for its detection. Monitoring residues of both the parent compound and its key metabolites is critical for evaluating environmental fate and ensuring compliance with regulatory standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing pesticide residues due to its superior sensitivity, selectivity, and ability to handle complex matrices.[7] This application note details a comprehensive workflow, from sample collection and preparation to instrumental analysis, for the accurate quantification of Desmethyl Metsulfuron-methyl.
Analyte Properties and Method Principle
Understanding the physicochemical properties of Desmethyl Metsulfuron-methyl and its parent compound is fundamental to designing an effective analytical method. Metsulfuron-methyl is a weak acid, and its solubility is pH-dependent.[3] This characteristic is exploited during the Solid-Phase Extraction (SPE) process, where pH adjustment is critical for efficient retention and elution.
Table 1: Physicochemical Properties of Metsulfuron-methyl (Parent Compound)
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₄H₁₅N₅O₆S | [8] |
| Molecular Weight | 381.36 g/mol | [8] |
| pKa | 3.75 @ 25 °C | [9] |
| Water Solubility | 2790 mg/L (pH 7, 20°C) | [9] |
| Log P (Octanol-Water) | -1.87 (pH 7, 20°C) |[9] |
The analytical workflow is designed to isolate the target analyte from the sample matrix and quantify it with high precision.
Caption: Overall workflow for Desmethyl Metsulfuron-methyl analysis.
Materials and Reagents
-
Standards: Certified reference standard of Desmethyl Metsulfuron-methyl (IN-B5067).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), acetic acid, and ammonium hydroxide.
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg, 6 mL).
-
Apparatus: Analytical balance, vortex mixer, centrifuge, SPE manifold, nitrogen evaporator, pH meter, autosampler vials.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Experimental Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to extract Desmethyl Metsulfuron-methyl from the matrix and remove interfering components. The procedure leverages the analyte's properties for efficient cleanup via SPE.
A. Water Sample Preparation
-
Filtration: Filter water samples through a 0.45 µm filter to remove particulate matter.
-
Acidification: For a 100 mL aliquot of the water sample, adjust the pH to 3-4 using acetic acid.[10] This step is crucial as it protonates the analyte, increasing its retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of pH 3-4 water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of pH 3 water to remove polar interferences.[11]
-
Elution: Elute the retained analyte with 2 x 4 mL of an acetonitrile/water mixture (e.g., 6:4, v/v).[10]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
B. Soil Sample Preparation
-
Extraction: Weigh 30 g of soil into a centrifuge tube. Extract the soil by adding 100 mL of a pH 10 carbonate buffer (0.1M) and shaking for 40 minutes.[12] The alkaline conditions facilitate the extraction of acidic herbicides from the soil matrix.
-
Centrifugation: Centrifuge the sample, and decant the supernatant.
-
Re-extraction: Perform a second extraction on the soil pellet with 50 mL of reagent water for 15 minutes.[12]
-
Combine and Acidify: Combine the supernatants and carefully adjust the pH to 3.5 with 10% HCl.[12]
-
SPE Cleanup: Proceed with the SPE cleanup as described for water samples (Steps 3-8).
Protocol 2: LC-MS/MS Instrumental Analysis
The instrumental analysis separates the analyte from any remaining matrix components and provides sensitive and specific detection using Multiple Reaction Monitoring (MRM).
Caption: Key LC-MS/MS instrumental parameters.
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like sulfonylurea herbicides.
-
Formic Acid: Used as a mobile phase additive to improve peak shape and enhance ionization efficiency in positive ESI mode by promoting the formation of [M+H]⁺ ions.
-
ESI Positive Mode: Sulfonylureas readily form positive ions, making ESI+ the preferred mode for sensitive detection.
-
MRM Transitions: The use of at least two transitions (a quantifier for concentration measurement and a qualifier for identity confirmation) provides a high degree of certainty in the analytical results, fulfilling validation criteria.[11]
Method Performance and Validation
A self-validating system requires consistent performance checks. The method should be validated according to established guidelines to ensure its reliability. Key parameters are summarized below.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Rationale / Acceptance Criteria |
|---|---|---|
| Linearity (r²) | >0.995 | Demonstrates a direct proportional response of the instrument to analyte concentration. |
| LOD (Water) | 1.0 ng/g (1.0 ppb) | The lowest concentration at which the analyte can be reliably detected.[13] |
| LOQ (Water) | 0.050 µg/L (0.05 ppb) | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[10][11] |
| Accuracy (Recovery) | 80-110% | Measures the agreement between the measured concentration and the true concentration in spiked samples.[10] |
| Precision (RSD) | <15% | Measures the degree of scatter among a series of measurements; indicates method reproducibility.[13] |
Note: The values for LOD and LOQ are based on similar sulfonylurea herbicide analyses and may vary based on instrumentation and matrix.[10][11][13]
Conclusion
The analytical method detailed in this application note provides a reliable and sensitive protocol for the quantification of Desmethyl Metsulfuron-methyl in environmental matrices. The combination of Solid-Phase Extraction and LC-MS/MS analysis ensures high-quality data suitable for regulatory monitoring, environmental research, and risk assessment studies. Adherence to the described protocols and validation procedures is essential for achieving accurate and defensible results.
References
-
Alesso, M. (n.d.). Metsulfuron-methyl determination in environmental samples by solid surface fluorescence. MICROCHEMICAL JOURNAL. Retrieved from [Link]
-
An, Y.-J., et al. (2019). Rapid and efficient enzymatic degradation of metsulfuron-methyl and its removal by bio-cascade treatment. Taylor & Francis Online. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Study on identification method of 14C-metsulfuron-methyl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method for Mesosulfuron-methyl in Surface Water. Retrieved from [Link]
-
Eriksson, E. (2015). Pesticide Screening Method with UPLC-MS/MS. DiVA portal. Retrieved from [Link]
-
Singh, B. K., et al. (2022). Biodegradation and Subsequent Toxicity Reduction of Co-contaminants Tribenuron Methyl and Metsulfuron Methyl by a Bacterial Consortium B2R. ACS Omega. Retrieved from [Link]
-
Ismail, B. S., et al. (2015). Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. PLOS ONE. Retrieved from [Link]
-
Halimah, M., et al. (2017). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. MDPI. Retrieved from [Link]
-
Department of Natural Resources and Environment Tasmania. (n.d.). Metsulfuron-methyl. Retrieved from [Link]
-
Nik Sasha Khatrina, N. M., et al. (2021). DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Ismail, B. S., et al. (2015). Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. National Institutes of Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Pesticide Product Label, METSULFURON METHYL 75XP HERBICIDE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metsulfuron-methyl. PubChem. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Metsulfuron-methyl (Ref: DPX T6376). AERU. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (n.d.). metsulfuron - methyl 441. Retrieved from [Link]
-
Hriscu, A. M., & Cook, L. W. (1998). Preparation of Environmental Samples for Determination of Sulfonylurea Herbicides by Solid-Phase Extraction Using a Polymeric Sorbent. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Furlong, E. T., et al. (2000). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Trace determination of sulfonylurea herbicides in water and grape samples by capillary zone electrophoresis using large volume sample stacking. Retrieved from [Link]
-
Wang, Z., et al. (2022). A Review on Recent Innovations of Pretreatment and Analysis Methods for Sulfonylurea Herbicides. Taylor & Francis Online. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
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Application Note & Protocol: Preparation of Desmethyl Metsulfuron-methyl Analytical Standard
Abstract
This comprehensive guide provides a detailed protocol for the preparation, purification, and characterization of a Desmethyl Metsulfuron-methyl analytical standard. Desmethyl Metsulfuron-methyl is a principal metabolite of the widely used sulfonylurea herbicide, Metsulfuron-methyl.[1][2] The availability of a high-purity analytical standard is crucial for accurate quantification in residue analysis, environmental monitoring, and toxicological studies. This document outlines a robust methodology for the synthesis of Desmethyl Metsulfuron-methyl via demethylation of its parent compound, followed by purification and rigorous analytical characterization. The protocols are designed for researchers, analytical scientists, and professionals in the agrochemical and environmental science fields, providing both practical steps and the scientific rationale behind them.
Introduction: The Significance of Desmethyl Metsulfuron-methyl
Metsulfuron-methyl is a selective, systemic herbicide used to control broadleaf weeds in various crops.[3][4] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[5] In the environment and within biological systems, Metsulfuron-methyl undergoes degradation, with one of the major transformation pathways being O-demethylation, leading to the formation of Desmethyl Metsulfuron-methyl (also referred to as O-desmethyl metsulfuron-methyl or IN-B5067).[1][2]
The presence of this metabolite in soil and water is a key consideration for environmental fate assessments.[2] Consequently, regulatory bodies require sensitive and accurate analytical methods to monitor its levels. The foundation of such methods is a well-characterized, high-purity analytical standard. This application note addresses the critical need for a reliable source of Desmethyl Metsulfuron-methyl by providing a detailed protocol for its preparation and validation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of both the parent compound and the target metabolite is essential for developing the synthesis and purification strategy.
| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (Predicted) | Data Source |
| IUPAC Name | methyl 2-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)benzoate | methyl 2-(4-hydroxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)benzoate | [6] |
| CAS Number | 74223-64-6 | Not readily available | [3] |
| Molecular Formula | C₁₄H₁₅N₅O₆S | C₁₃H₁₃N₅O₆S | [3] |
| Molar Mass | 381.36 g/mol | 367.34 g/mol | [3] |
| Melting Point | 163-166 °C | Expected to be higher due to H-bonding | [3] |
| pKa | 3.75 (weak acid) | Expected to be more acidic | [6] |
| Solubility in Water | 2790 mg/L (pH 7, 20°C) | Expected to be higher due to the hydroxyl group | [6] |
Synthesis of Desmethyl Metsulfuron-methyl
The proposed synthesis pathway involves the selective demethylation of the methoxy group on the triazine ring of Metsulfuron-methyl. This can be achieved using a variety of demethylating agents. The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, such as hydrolysis of the ester or cleavage of the sulfonylurea bridge.
Proposed Reaction Scheme
Caption: Proposed synthesis of Desmethyl Metsulfuron-methyl.
Experimental Protocol: Demethylation
Disclaimer: This protocol is a proposed method and should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
-
Reagent Preparation: Prepare the demethylating agent. If using pyridine hydrochloride, it can be synthesized by bubbling dry HCl gas through a solution of pyridine in an appropriate solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of Metsulfuron-methyl (analytical standard grade) in a suitable high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Reaction: Add a molar excess of the demethylating agent (e.g., 3-5 equivalents of pyridine hydrochloride) to the solution.
-
Heating: Heat the reaction mixture to a temperature sufficient to effect demethylation (e.g., 180-200 °C for pyridine-HCl) and maintain for several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Precipitate the crude product by adding the reaction mixture to a large volume of cold water.
-
Isolation: Collect the precipitate by vacuum filtration and wash with water to remove residual solvent and salts.
-
Drying: Dry the crude product under vacuum.
Purification of Desmethyl Metsulfuron-methyl
The crude product will likely contain unreacted starting material and potential side products. Purification is essential to achieve the high purity required for an analytical standard.
Purification Workflow
Caption: Purification workflow for Desmethyl Metsulfuron-methyl.
Protocol: Preparative HPLC
-
Column: Use a preparative reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, acidified with a small amount of formic or acetic acid to ensure the analyte is in its protonated form.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Injection and Fractionation: Inject the dissolved sample onto the column and collect fractions based on the UV chromatogram, isolating the peak corresponding to Desmethyl Metsulfuron-methyl.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Product: Lyophilize the remaining aqueous solution to obtain the final product as a solid.
Characterization and Quality Control
The identity and purity of the prepared standard must be rigorously confirmed.
Analytical Techniques
| Technique | Purpose | Key Parameters |
| HPLC-UV | Purity assessment and quantification | C18 column, water/acetonitrile mobile phase (pH 3), UV detection at 254 nm.[7] |
| LC-MS/MS | Identity confirmation and trace impurity detection | Electrospray ionization (ESI) in negative mode. Monitor parent and daughter ion transitions.[8] |
| ¹H NMR | Structural confirmation | Disappearance of the methoxy signal (~3.9 ppm) and appearance of a broad OH signal. |
| FT-IR | Functional group analysis | Presence of O-H stretching vibrations. |
Protocol: Purity Assessment by HPLC
-
Standard Preparation: Accurately weigh the purified Desmethyl Metsulfuron-methyl and prepare a stock solution in a suitable solvent (e.g., acetonitrile).
-
HPLC Conditions:
-
Analysis: Inject the standard solution and determine the peak area. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Preparation and Storage of Standard Solutions
Proper preparation and storage are critical to maintaining the integrity of the analytical standard.[9]
Protocol: Stock and Working Solutions
-
Stock Solution (e.g., 1000 µg/mL):
-
Working Solutions (e.g., 0.1 - 10 µg/mL):
-
Prepare working solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase or a water/acetonitrile mixture).[11]
-
These solutions should be prepared fresh daily or as stability data permits.
-
Stability and Storage
The stability of the solid standard and its solutions should be periodically checked.[8] It is recommended to store the solid material in a desiccator at low temperature and protected from light.[9]
Safety Precautions
Metsulfuron-methyl and its metabolite are very toxic to aquatic life with long-lasting effects.[12][13] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12] All synthesis and handling should be performed in a well-ventilated fume hood.[12] Consult the Safety Data Sheet (SDS) for Metsulfuron-methyl and all other reagents used.[12][13][14]
Conclusion
This application note provides a comprehensive framework for the in-house preparation of a Desmethyl Metsulfuron-methyl analytical standard. By following the detailed protocols for synthesis, purification, and characterization, analytical laboratories can produce a high-purity standard essential for the accurate and reliable quantification of this important herbicide metabolite. The principles and methodologies described herein are grounded in established analytical and synthetic chemistry practices, ensuring both scientific integrity and practical applicability.
References
- POMAIS. (n.d.). Mode of Action of Metsulfuron Methyl.
- AERU, University of Hertfordshire. (2025, October 28). Metsulfuron-methyl (Ref: DPX T6376).
- CIPAC. (n.d.). metsulfuron - methyl 441.
- Singh, S. B., & Paul, R. (2011). Gas Chromatographic Method for Residue Analysis of Metsulfuron Methyl from Soil.
- U.S. Environmental Protection Agency. (n.d.). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS.
- PubChem. (n.d.). Metsulfuron-methyl.
- Wikipedia. (n.d.). Metsulfuron-methyl.
- Isah, B. S., et al. (2015).
- FMC Corporation. (2021, March 22). METSULFURON METHYL TECHNICAL Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Genfarm. (2025, February 28). Safety Data Sheet: GENFARM METSULFURON 600 WG HERBICIDE.
- eChem Australia Pty Ltd. (2023, May 4). Safety Data Sheet: eChem Metsulfuron-Methyl WG Herbicide.
- Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?
- Blogs - News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide.
- A Guide to Using Analytical Standards. (n.d.).
- Agilent. (2023, July 30). What Is Metsulfuron-methyl and Why It's Widely Used in Agriculture.
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Application Note: High-Recovery Solid-Phase Extraction of Desmethyl Metsulfuron-methyl from Aqueous Matrices
Abstract
This application note presents a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of Desmethyl Metsulfuron-methyl from aqueous samples such as surface water and groundwater. Desmethyl Metsulfuron-methyl is a principal metabolite of Metsulfuron-methyl, a widely used sulfonylurea herbicide.[1][2] Accurate quantification of this metabolite is critical for environmental monitoring and toxicological assessment. The described method utilizes a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which demonstrates superior retention and elution characteristics for this polar, weakly acidic analyte. By carefully controlling sample pH and employing an optimized wash and elution procedure, this protocol achieves high analyte recovery and excellent reproducibility, making it suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Method Principle
Metsulfuron-methyl is a systemic sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme in target plants, which is essential for synthesizing branched-chain amino acids.[3] Its primary metabolite, Desmethyl Metsulfuron-methyl (IUPAC name: methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate), shares structural similarities but exhibits different polarity, necessitating a tailored extraction approach for accurate environmental analysis.
The challenge in extracting Desmethyl Metsulfuron-methyl lies in its polar nature and its existence as a weak acid (pKa of parent compound is ~3.75).[4] Traditional reversed-phase sorbents like C18 silica can provide inadequate retention for such polar compounds from aqueous matrices.[5] This protocol overcomes this limitation by using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent.
Principle of HLB Sorbent Action: HLB sorbents are copolymers, typically of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[5][6] This unique composition provides a dual retention mechanism:
-
Lipophilic Retention: The divinylbenzene backbone interacts with non-polar moieties of the analyte via reversed-phase mechanisms.
-
Hydrophilic Retention: The N-vinylpyrrolidone moiety allows for enhanced retention of polar functional groups.
This balanced chemistry makes HLB sorbents ideal for extracting a wide spectrum of compounds, from non-polar to polar, from aqueous solutions.[7][8][9] For weakly acidic compounds like Desmethyl Metsulfuron-methyl, sample acidification is a critical step. By adjusting the sample pH to be at least 2 units below the analyte's pKa, the molecule is converted to its neutral, non-ionized form. This significantly enhances its retention on the reversed-phase HLB sorbent. An EPA-reviewed method for the parent compound and its metabolites confirms the use of Oasis® HLB cartridges and sample acidification to a pH of 3.5.[10]
Materials and Reagents
-
SPE Cartridges: Oasis® HLB, 200 mg sorbent mass, 6 mL volume (or equivalent polymeric HLB SPE cartridge)
-
Solvents: HPLC-grade or higher Methanol, Acetonitrile, and Water
-
Reagents: Formic acid (≥98%), Ammonium formate
-
Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator, analytical balance, pH meter
-
Sample Collection: Amber glass bottles to prevent photodegradation.
Experimental Protocol
This protocol is designed for a 100 mL aqueous sample. Adjust volumes proportionally for different sample sizes.
Sample Pre-treatment
The causality behind this step is to ensure the analyte is in its non-ionized state for maximum retention on the reversed-phase sorbent.
-
Measure 100 mL of the aqueous sample into a clean glass container.
-
Prepare a 0.01 M ammonium formate buffer and adjust its pH to 3.5 with formic acid.
-
Add 1 mL of the pH 3.5 ammonium formate buffer and 50 µL of concentrated formic acid to the sample.[10]
-
Mix thoroughly and confirm the final sample pH is approximately 3.5. If not, adjust with dilute formic acid.
-
If the sample contains suspended solids, centrifuge or filter through a glass fiber filter (e.g., 0.45 µm) prior to loading.
Solid-Phase Extraction Workflow
The following steps should be performed using a vacuum manifold. Ensure a consistent and appropriate flow rate (2-5 mL/min) during loading and washing steps.[10]
Step 1: Cartridge Conditioning Purpose: To wet the sorbent and activate the bonded functional groups for consistent interaction with the analyte.[11]
-
Pass 5 mL of Methanol through the HLB cartridge.
-
Pass 5 mL of HPLC-grade water (acidified to pH ~3.5 with formic acid) through the cartridge. Do not allow the sorbent bed to go dry before sample loading.[5]
Step 2: Sample Loading Purpose: To pass the prepared sample through the sorbent, where the analyte of interest is retained.[11]
-
Load the entire 100 mL pre-treated sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
Step 3: Interference Wash Purpose: To selectively remove co-extracted interferences (e.g., salts, highly polar impurities) without prematurely eluting the target analyte.[11] A modification in an EPA-validated method showed that washing with pH 3 water was effective in combating matrix suppression.[10]
-
Wash the cartridge with 5 mL of HPLC-grade water (acidified to pH ~3.5).
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water. This step is critical for ensuring efficient elution with the organic solvent.
Step 4: Analyte Elution Purpose: To disrupt the sorbent-analyte interactions using a strong organic solvent, thereby releasing the analyte for collection.[11]
-
Place a clean collection tube inside the manifold.
-
Elute the Desmethyl Metsulfuron-methyl from the cartridge by passing 5-8 mL of Methanol through the sorbent at a slow flow rate (~1-2 mL/min) to ensure complete desorption.
Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
SPE Protocol Workflow Diagram
Caption: Workflow for SPE of Desmethyl Metsulfuron-methyl.
Performance Characteristics
The trustworthiness of an analytical method relies on its performance. While specific data for Desmethyl Metsulfuron-methyl requires in-lab validation, the following table presents typical performance characteristics for sulfonylurea herbicides extracted from water using HLB-based SPE methods.[5][10][12]
| Parameter | Expected Value | Comments |
| Analyte Recovery | 85-110% | Dependent on matrix complexity and exact SPE conditions. |
| Reproducibility (RSD) | < 10% | Relative Standard Deviation for replicate samples (n≥5). |
| Limit of Quantitation (LOQ) | < 0.1 µg/L | Achievable with concentration of a 100 mL sample and modern LC-MS/MS instrumentation.[10][12] |
Senior Scientist Insights: Troubleshooting and Best Practices
-
Issue: Low Analyte Recovery
-
Cause 1: Incorrect Sample pH. If the sample pH is not sufficiently acidic, the analyte will be partially ionized and can break through the cartridge during loading.
-
Solution 1: Always verify the sample pH after acidification and before loading. Ensure the pH is stable and below 4.0.
-
Cause 2: Sorbent Bed Drying. Although HLB sorbents are more robust against drying than silica-based phases, allowing the sorbent to dry completely after conditioning and before sample loading can still lead to inconsistent recoveries.[5]
-
Solution 2: Maintain a thin layer of the equilibration solvent (acidified water) above the sorbent bed just before adding the sample.
-
Cause 3: Inefficient Elution. The elution solvent volume may be insufficient, or the flow rate may be too high.
-
Solution 3: Use a slow elution flow rate (1-2 mL/min) and consider a two-step elution (e.g., 2 x 4 mL) to ensure complete desorption of the analyte.
-
-
Issue: High Matrix Effects in LC-MS/MS
-
Cause: Co-elution of matrix components (e.g., humic acids) that were not removed during the wash step.
-
Solution: Introduce a weak organic wash step after the aqueous wash. For example, pass 5 mL of 5% Methanol in acidified water through the cartridge. This can remove more lipophilic interferences without eluting the Desmethyl Metsulfuron-methyl. This step must be validated to ensure no analyte loss.
-
-
Best Practice: Method Validation
-
This protocol provides a strong foundation. However, for regulatory or research purposes, it is imperative to perform a full method validation using your specific matrix (e.g., reagent water, groundwater, surface water). Spike blank matrix samples at various concentrations to determine recovery, precision, accuracy, and the method detection limit (MDL).
-
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reliable means for the isolation of Desmethyl Metsulfuron-methyl from aqueous environmental samples. The use of a hydrophilic-lipophilic balanced (HLB) sorbent, coupled with precise pH control, ensures high retention of this polar metabolite. The optimized protocol yields clean extracts and high analyte recoveries, making it an ideal sample preparation strategy for sensitive and accurate quantification by LC-MS/MS.
References
-
Collaborative International Pesticides Analytical Council (CIPAC). (1997). Metsulfuron-methyl 441. CIPAC. [Link]
-
Dinelli, G., Vicari, A., & Catizone, P. (2000). Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. Journal of Agricultural and Food Chemistry, 48(5), 1534–1539. [Link]
-
U.S. Environmental Protection Agency (EPA). (2014). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. EPA. [Link]
-
Collaborative International Pesticides Analytical Council (CIPAC). Metsulfuron methyl. CIPAC. [Link]
-
Hawach Scientific. Polymeric HLB SPE Cartridge. Hawach Scientific. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 52999, Metsulfuron-methyl. PubChem. [Link]
-
Waters Corporation. Oasis® Sample Extraction Products for Agrochemical and Environmental Analysis. Waters Corporation. [Link]
-
Affinisep. AttractSPE®HLB. Affinisep. [Link]
-
Perreau, F., Bados, P., Kerhoas, L., Nélieu, S., & Einhorn, J. (2007). Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 388(5-6), 1265–1273. [Link]
-
Waters Corporation. Simplifying Solid-Phase Extraction - Oasis Solid-Phase Extraction Products. Waters Corporation. [Link]
-
California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. DTSC. [Link]
-
ResearchGate. (2009). Gas Chromatographic Method for Residue Analysis of Metsulfuron Methyl from Soil. ResearchGate. [Link]
-
Waters Corporation. (2018). Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts of Soybean Pods Prior to UPLC-MS. Waters Corporation. [Link]
-
ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. ResearchGate. [Link]
-
University of Hertfordshire. Metsulfuron-methyl (Ref: DPX T6376). Agriculture and Environment Research Unit (AERU). [Link]
-
Element Lab Solutions. The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. [Link]
-
U.S. Geological Survey (USGS). (2001). Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]
-
Waters Corporation. Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Waters Corporation. [Link]
-
Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges. Hawach Scientific. [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. Agilent. [Link]
-
Washington State Department of Transportation (WSDOT). (2017). Metsulfuron Roadside Vegetation Management Herbicide Fact Sheet. WSDOT. [Link]
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- 12. Trace analysis of sulfonylurea herbicides and their metabolites in water using a combination of off-line or on-line solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desmethyl Metsulfuron-methyl in Plant Tissues by LC-MS/MS
Introduction
Metsulfuron-methyl is a high-efficacy sulfonylurea herbicide used for selective pre- and post-emergence control of broadleaf weeds in various crops.[1][2] As a systemic compound, it is absorbed through the roots and foliage and translocates throughout the plant.[1][3] In tolerant plants, metsulfuron-methyl is metabolized into non-herbicidal products, a key process for crop selectivity.[1][4] Desmethyl Metsulfuron-methyl is a principal metabolite in this degradation pathway.
The quantification of Desmethyl Metsulfuron-methyl residues in plant tissues is critical for several reasons:
-
Food Safety and Regulatory Compliance: Monitoring residue levels ensures they do not exceed the Maximum Residue Limits (MRLs) set by regulatory bodies.
-
Herbicide Efficacy and Resistance Studies: Understanding the rate and extent of metabolism in different plant species provides insights into herbicide selectivity and potential mechanisms of weed resistance.[3]
-
Environmental Fate Analysis: Assessing the persistence and breakdown of herbicidal compounds in the ecosystem is vital for environmental risk assessment.[5][6]
This application note presents a robust and sensitive method for the quantification of Desmethyl Metsulfuron-methyl in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis, providing a reliable workflow for researchers and analytical laboratories.
Principle of the Method
The analytical method is based on the extraction of Desmethyl Metsulfuron-methyl from a homogenized plant matrix using an acidified organic solvent, followed by a cleanup step to remove interfering co-extractives. Quantification is achieved by LC-MS/MS, which offers unparalleled sensitivity and selectivity.[7] The analyte is separated from matrix components using reversed-phase liquid chromatography and is subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures accurate identification and quantification even at trace levels.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (FA, ~99% purity).
-
Standards: Desmethyl Metsulfuron-methyl analytical standard (≥98% purity). Metsulfuron-methyl-d3 or other suitable isotopically labeled internal standard (IS).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Equipment: High-speed blender/homogenizer, centrifuge (capable of >4000 x g), analytical balance, vortex mixer, sample filtration units (0.22 µm PTFE), LC-MS/MS system.
Experimental Workflow
The overall experimental process is outlined below. Each major stage is designed to ensure maximum recovery of the analyte while minimizing matrix interference, a critical factor in complex samples like plant tissues.[8]
Caption: High-level workflow for Desmethyl Metsulfuron-methyl analysis.
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Desmethyl Metsulfuron-methyl standard and dissolve in 100 mL of methanol. Store at -20°C.
-
Internal Standard Stock Solution (100 µg/mL): Prepare the IS stock similarly.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol/water (50:50, v/v) to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation Protocol (Modified QuEChERS)
The QuEChERS method is a streamlined approach for pesticide residue analysis.[9][10] This protocol is optimized for sulfonylurea compounds in plant matrices.
-
Homogenization: Chop fresh or frozen plant tissue into small pieces. To prevent enzymatic degradation and aid in grinding, flash-freeze the sample with liquid nitrogen or mix with dry ice and homogenize to a fine powder using a high-speed blender.
-
Extraction:
-
Weigh 2.0 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile. The acidic condition improves the stability and extraction efficiency of sulfonylurea herbicides.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Partitioning:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and shake vigorously for 1 minute. The MgSO₄ removes excess water, and NaCl aids in phase separation.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Rationale: PSA removes organic acids and pigmented compounds, while C18 removes non-polar interferences like lipids. This dual-sorbent approach is crucial for cleaning extracts from complex plant tissues.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Spike with the internal standard to a final concentration of 10 ng/mL.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
-
LC-MS/MS Instrumental Analysis
The separation and detection parameters must be optimized for the specific instrument used. The following provides a validated starting point.
| Parameter | Condition |
| LC Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 5% B (0-1 min), linear ramp to 95% B (1-8 min), hold at 95% B (8-10 min), return to 5% B (10.1-12 min) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for instrument (e.g., Desolvation: 800 L/hr, Cone: 50 L/hr) |
Table 1: Recommended LC-MS/MS operating parameters.
MRM Transitions
Multiple Reaction Monitoring (MRM) is essential for the selectivity of the assay. At least two transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure confident identification according to regulatory guidelines.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Desmethyl Metsulfuron-methyl | [Value to be determined] | [Value to be determined] | [Value to be determined] | [Optimized Value] |
| Metsulfuron-methyl (Parent) | 382.1 | 167.1 | 135.1 | 15 / 25 |
| Internal Standard (IS) | [Value for specific IS] | [Value for specific IS] | [Value for specific IS] | [Optimized Value] |
Method Performance and Validation
A robust analytical method requires thorough validation to demonstrate its fitness for purpose. Key validation parameters include:
-
Linearity: The method should demonstrate linearity over the desired concentration range (e.g., 0.1 - 100 ng/mL) with a correlation coefficient (r²) of ≥0.99.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ for metsulfuron-methyl in plant matrices is typically in the low µg/kg range (e.g., 20 µg/kg).[11] An LOQ for the desmethyl metabolite is expected to be similar, achievable with modern LC-MS/MS instrumentation.[12]
-
Accuracy & Precision: Accuracy is assessed via recovery studies using spiked blank matrix samples at multiple concentration levels. Average recoveries should be within 70-120% with a relative standard deviation (RSD) for precision of ≤20%, consistent with SANTE guidelines.[11][12]
-
Matrix Effects: Plant matrices can cause ion suppression or enhancement.[8] This should be evaluated by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract. The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.
| Parameter | Typical Performance |
| Linearity (r²) | >0.995 |
| LOQ | 5 - 20 µg/kg |
| Recovery | 85 - 115% |
| Precision (RSD) | <15% |
Table 3: Typical method validation performance characteristics.
Conclusion
This application note provides a comprehensive and reliable protocol for the quantification of Desmethyl Metsulfuron-methyl in plant tissues. The combination of a modified QuEChERS extraction method with the high sensitivity and selectivity of LC-MS/MS analysis allows for accurate and precise measurement of this key metabolite. This method is suitable for regulatory monitoring, environmental fate studies, and research into herbicide metabolism, providing a critical tool for professionals in agricultural science and drug development.
References
- EXTOXNET PIP. (n.d.). METSULFURON-METHYL. Extension Toxicology Network.
- CIPAC. (2022). Metsulfuron methyl. Collaborative International Pesticides Analytical Council.
-
Ismail, B. S., et al. (2017). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. PMC - NIH. Retrieved from [Link]
- Embrapa. (n.d.). Determination of metsulfuron-methyl residues in elephant grass by using (LC/ESI)-Q-ToF-MS.
-
Journal of AOAC INTERNATIONAL. (n.d.). Determination of Metsulfuron Methyl and Its Two Metabolites in Crops by Liquid Chromatography with Ultraviolet Detection. Oxford Academic. Retrieved from [Link]
-
PubMed. (2009). Mass spectrometry of the photolysis of sulfonylurea herbicides in Prairie waters. Retrieved from [Link]
- EPA. (n.d.). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS.
-
Springer. (n.d.). Metsulfuron methyl: A versatile low dose and high efficiency herbicide for optimal weed management in transplanted rice. Retrieved from [Link]
-
Specialist Sales. (2023). Metsulfuron and the devastating effects it can have on your garden. Retrieved from [Link]
-
US EPA. (2021). Pesticide Product Label, METSULFURON METHYL 75XP HERBICIDE. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2021). DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Metsulfuron-methyl (Ref: DPX T6376). Retrieved from [Link]
-
Department of Natural Resources and Environment Tasmania. (n.d.). Metsulfuron-methyl. Retrieved from [Link]
-
PubMed. (2018). Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with Ethyl Acetate. Retrieved from [Link]
-
PennState Extension. (n.d.). Testing for and Deactivating Herbicide Residues. Retrieved from [Link]
-
AZoM. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Retrieved from [Link]
-
MDPI. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Retrieved from [Link]
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- 5. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialistsales.com.au [specialistsales.com.au]
- 7. Mass spectrometry of the photolysis of sulfonylurea herbicides in Prairie waters - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Environmental Monitoring of Desmethyl Metsulfuron-methyl
Introduction: The Significance of Monitoring Desmethyl Metsulfuron-methyl
Metsulfuron-methyl is a potent sulfonylurea herbicide widely employed for the selective pre- and post-emergence control of broadleaf weeds in various agricultural and forestry applications.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants, leading to the cessation of cell division and plant growth.[2] However, the environmental fate of Metsulfuron-methyl is of significant concern. In soil and water, it undergoes degradation through various pathways, with O-demethylation being a primary route of transformation.[3] This process results in the formation of Desmethyl Metsulfuron-methyl (IUPAC name: methyl 2-[[[[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate), a major metabolite also known by its internal code IN-B5067.[4]
The presence of Desmethyl Metsulfuron-methyl in environmental matrices is a critical indicator of the degradation of the parent herbicide. Although often less phytotoxic than Metsulfuron-methyl, the mobility and persistence of this metabolite in soil and water systems warrant careful monitoring to fully assess the environmental impact of the parent compound's use. This application note provides detailed protocols for the quantitative analysis of Desmethyl Metsulfuron-methyl in water and soil samples, leveraging the sensitivity and specificity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for use by researchers, environmental scientists, and professionals in regulatory and drug development fields to ensure robust and reliable environmental monitoring.
Chemical Properties and Environmental Fate
Understanding the chemical characteristics of both the parent compound and its desmethyl metabolite is fundamental to developing effective analytical methodologies.
| Property | Metsulfuron-methyl | Desmethyl Metsulfuron-methyl (IN-B5067) | Reference |
| Molecular Formula | C₁₄H₁₅N₅O₆S | C₁₃H₁₃N₅O₆S | [5] |
| Molecular Weight | 381.36 g/mol | 367.34 g/mol | [5] |
| Degradation Pathway | O-demethylation, sulfonylurea bridge cleavage, and triazine ring opening are major routes. | Further degradation may occur. | [3] |
| Soil Half-life (Parent) | Varies from 6.3 to 7.9 days, influenced by soil type, pH, moisture, and temperature. | Data not widely available, but persistence is a concern. | [6] |
The degradation of Metsulfuron-methyl is influenced by both chemical and microbial processes in the soil.[7] The formation of Desmethyl Metsulfuron-methyl is a key step in this degradation cascade.
Caption: Degradation pathway of Metsulfuron-methyl.
Analytical Methodology: Quantification by LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the trace-level quantification of Desmethyl Metsulfuron-methyl due to its high sensitivity, selectivity, and robustness.
Protocol 1: Analysis of Desmethyl Metsulfuron-methyl in Water Samples
This protocol is based on a validated method for the determination of Metsulfuron-methyl and its metabolites in surface water, groundwater, and drinking water.[8]
1. Sample Collection and Preservation:
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Store samples at or below 4°C and analyze as soon as possible.
2. Sample Preparation: Solid-Phase Extraction (SPE):
-
Rationale: SPE is employed to concentrate the analyte from the water matrix and remove potential interferences.
-
Procedure:
-
Condition a polymeric SPE cartridge with methanol followed by deionized water.
-
Acidify the water sample (e.g., 500 mL) to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Load the acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with pH 3 water to remove polar interferences. This acidic wash is crucial for achieving acceptable recoveries of Desmethyl Metsulfuron-methyl.[8]
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
MS/MS Parameters: The specific precursor and product ions for Desmethyl Metsulfuron-methyl (IN-B5067) should be monitored in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Desmethyl Metsulfuron-methyl (IN-B5067) | 368.1 | 167.1 | 42.1 |
Note: The precursor ion may appear as [M+H]⁺. The exact m/z values may vary slightly depending on the instrument calibration.
4. Quantification and Quality Control:
-
Prepare a calibration curve using certified analytical standards of Desmethyl Metsulfuron-methyl.[9][10]
-
The Limit of Quantification (LOQ) for this method is reported to be 0.050 µg/L, and the Limit of Detection (LOD) is 0.02 µg/L in various water matrices.[11]
-
Spike blank water samples with known concentrations of the analyte to determine recovery and precision. Mean recoveries should be within the 70-120% range with a relative standard deviation (RSD) of ≤20%.[11]
Caption: Workflow for the analysis of Desmethyl Metsulfuron-methyl in water.
Protocol 2: Analysis of Desmethyl Metsulfuron-methyl in Soil Samples (Adapted Method)
1. Sample Collection and Preparation:
-
Collect soil samples from the desired depth using a soil auger.
-
Air-dry the soil samples, remove any debris, and sieve through a 2-mm mesh to ensure homogeneity.
-
Store the prepared soil samples in a cool, dry place prior to extraction.
2. Sample Extraction:
-
Rationale: An efficient extraction solvent is required to release the analyte from the soil particles. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or a solvent extraction followed by SPE can be effective.
-
Procedure (Solvent Extraction):
-
Weigh a representative portion of the sieved soil (e.g., 20 g) into a centrifuge tube.
-
Add an extraction solvent mixture. A common choice for sulfonylureas is a mixture of methanol and water (e.g., 70:30 v/v) acidified with a small amount of acetic or formic acid.[2]
-
Shake vigorously for a specified time (e.g., 30-60 minutes) to ensure thorough extraction.
-
Centrifuge the sample to separate the soil from the supernatant.
-
Collect the supernatant. Repeat the extraction process on the soil pellet for exhaustive recovery.
-
Combine the supernatants for the clean-up step.
-
3. Sample Clean-up:
-
Rationale: Soil extracts often contain a high amount of co-extracted matrix components that can interfere with LC-MS/MS analysis. A clean-up step is essential.
-
Procedure (SPE):
-
The combined supernatant from the extraction step can be diluted with acidified water and subjected to SPE as described in Protocol 1.
-
Alternatively, for complex soil matrices, a dispersive SPE (d-SPE) clean-up, characteristic of the QuEChERS method, using a combination of sorbents like C18 and PSA (primary secondary amine) can be employed to remove interferences.
-
4. LC-MS/MS Analysis and Quantification:
-
The LC-MS/MS conditions and MRM transitions will be the same as described in Protocol 1 for water analysis.
-
Matrix Effects: It is crucial to evaluate and compensate for matrix effects in soil analysis. This can be achieved by preparing calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure.
-
Quantitative Data (Reference for Parent Compound): For Metsulfuron-methyl in soil, an LOQ of 0.2 µg/kg has been reported using LC-MS/MS.[7] Recoveries for the parent compound in soil are typically in the range of 80-90%. Similar performance targets should be set for the validation of the Desmethyl Metsulfuron-methyl method in soil.
Data Interpretation and Regulatory Context
The detection and quantification of Desmethyl Metsulfuron-methyl provide valuable information on the environmental persistence and degradation of the parent herbicide. While specific regulatory limits for Desmethyl Metsulfuron-methyl are not widely established, the data should be interpreted in the context of the overall environmental risk assessment for Metsulfuron-methyl. The presence of the metabolite confirms the degradation of the parent compound and contributes to the total residue picture.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the environmental monitoring of Desmethyl Metsulfuron-methyl in water and soil matrices. The high sensitivity and selectivity of LC-MS/MS make it the ideal analytical tool for this purpose. While a validated method for water is available, further research and validation are encouraged for the analysis of Desmethyl Metsulfuron-methyl in various soil types to establish specific performance characteristics. The commercial availability of a certified analytical standard for Desmethyl Metsulfuron-methyl (IN-B5067) is a prerequisite for accurate quantification and should be confirmed with major chemical standard suppliers.[9][10] Continuous monitoring of this key metabolite will contribute to a more comprehensive understanding of the environmental fate of Metsulfuron-methyl and aid in the development of sustainable agricultural practices.
References
-
U.S. Environmental Protection Agency. (2014). Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. (EPA MRID No. 49585702). Available at: [Link]
-
Nik Sasha Khatrina, N. et al. (2021). DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. Malaysian Journal of Analytical Sciences, 25(2), 351-364. Available at: [Link]
-
U.S. Environmental Protection Agency. (2014). Independent Laboratory Validation of DuPont-28807 “Analytical Method for the Determination of Metsulfuron Methyl and Metabolites in Water Using LC/MS/MS”. (EPA MRID No. 49585703). Available at: [Link]
-
Ismail, B. S., et al. (2020). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. Molecules, 25(14), 3163. Available at: [Link]
-
Kumar, V., et al. (2013). Metsulfuron-methyl residues in soil and wheat under North-Western mid-hill conditions of Himalaya. Indian Journal of Weed Science, 45(1), 37-41. Available at: [Link]
-
Ismail, B. S., et al. (2020). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. Molecules, 25(14), 3163. Available at: [Link]
-
Tasmania Department of Natural Resources and Environment. Metsulfuron-methyl. Available at: [Link]
-
Jørgensen, L. F., & Felding, G. (2001). Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. Journal of agricultural and food chemistry, 49(8), 3626–3632. Available at: [Link]
-
MDPI. (2019). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. Available at: [Link]
-
PubChem. Metsulfuron-methyl. Available at: [Link]
-
SpringerLink. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. Available at: [Link]
-
GEUS Publications. (1999). Determination of sulfonylurea degradation products in soil by liquid chromatography-ultraviolet detection followed by confirmatory liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Scientific Laboratory Supplies. Metsulfuron-methyl, PESTANAL. Available at: [Link]
-
Ismail, B. S., et al. (2015). Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. PLOS ONE, 10(10), e0138170. Available at: [Link]
-
ResearchGate. (2009). Analysis of metsulfuron-methyl residues in wheat field soil: A comparison of HPLC and bioassay techniques. Available at: [Link]
-
Micro Fibras Tadeo. Chemical Standards. Available at: [Link]
-
ResearchGate. (2019). Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries. Available at: [Link]
-
PubChem. Metsulfuron-methyl. Available at: [Link]
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- 4. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing MS/MS Transitions for Desmethyl Metsulfuron-methyl
Welcome to the technical support guide for the optimization of MS/MS transitions for Desmethyl Metsulfuron-methyl. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing tandem mass spectrometry for the quantification of this specific metabolite. Here, we will delve into the critical aspects of method development, from understanding the molecule's properties to fine-tuning instrument parameters for optimal sensitivity and specificity.
Frequently Asked Questions (FAQs)
What is Desmethyl Metsulfuron-methyl and why is it important to have optimized MS/MS transitions for its analysis?
Desmethyl Metsulfuron-methyl is a primary metabolite of the sulfonylurea herbicide, Metsulfuron-methyl. Metsulfuron-methyl is widely used for the control of broadleaf weeds in various agricultural settings.[1] As a metabolite, Desmethyl Metsulfuron-methyl is a key indicator of the environmental fate and metabolic pathway of the parent compound. Therefore, accurate and sensitive quantification is crucial for environmental monitoring, toxicology studies, and regulatory compliance.
Optimized MS/MS transitions are fundamental to achieving high-quality quantitative data. The process of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry relies on the specific fragmentation of a precursor ion into a product ion. This specificity allows for the filtering of chemical noise and matrix interferences, leading to enhanced sensitivity and unambiguous identification of the analyte.
What is the chemical structure and expected precursor ion for Desmethyl Metsulfuron-methyl?
Understanding the chemical structure is the first step in any MS/MS method development. Desmethyl Metsulfuron-methyl is formed by the O-demethylation of the methoxy group on the triazine ring of Metsulfuron-methyl.
Key Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃N₅O₆S | PubChemLite |
| Monoisotopic Mass | 367.05865 Da | PubChemLite |
| Expected [M+H]⁺ | 368.06593 m/z | PubChemLite |
Table 1: Key chemical properties of Desmethyl Metsulfuron-methyl.
In positive ion electrospray ionization (ESI+), Desmethyl Metsulfuron-methyl is expected to readily form a protonated molecule, [M+H]⁺. Therefore, the primary precursor ion to target in your MS/MS method will be m/z 368.1 .
Troubleshooting and Optimization Guides
I am not seeing a strong signal for the precursor ion of Desmethyl Metsulfuron-methyl. What should I check?
Low precursor ion intensity can be attributed to several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting low precursor ion signal.
Expert Insight: Sulfonylurea herbicides are weak acids.[1] For positive ion mode ESI, ensuring an acidic mobile phase (e.g., with 0.1% formic acid) is critical for efficient protonation and, consequently, a strong precursor ion signal.
How do I predict and find the optimal product ions for Desmethyl Metsulfuron-methyl?
The fragmentation of sulfonylurea herbicides typically occurs at the sulfonylurea bridge.[1] Based on the known fragmentation of the parent compound, Metsulfuron-methyl, we can predict the most likely fragmentation pathway for its desmethyl analog.
The parent compound, Metsulfuron-methyl (precursor ion m/z 382.1), commonly yields a fragment at m/z 167.1, which corresponds to the protonated triazine ring portion of the molecule. We can anticipate a similar fragmentation for Desmethyl Metsulfuron-methyl.
Predicted Fragmentation:
Caption: Predicted fragmentation pathway for Desmethyl Metsulfuron-methyl.
Step-by-Step Protocol for Product Ion Optimization:
-
Infuse the Analyte: Prepare a solution of Desmethyl Metsulfuron-methyl (e.g., 1 µg/mL in a suitable solvent like acetonitrile/water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.
-
Acquire a Product Ion Scan: In your mass spectrometer software, set up an experiment to perform a product ion scan (also known as a daughter scan). Isolate the precursor ion at m/z 368.1 in the first quadrupole (Q1).
-
Ramp the Collision Energy: Apply a range of collision energies (CE) in the collision cell (Q2) to induce fragmentation. A good starting point is to ramp the CE from 10 to 40 eV.
-
Identify Potential Product Ions: Observe the resulting spectrum in the third quadrupole (Q3) to identify the most intense and stable fragment ions. Based on our prediction, you should look for ions around m/z 153.1 and m/z 199.0.
-
Optimize Collision Energy for Each Transition: Once you have identified your candidate product ions, create separate MRM transitions for each (e.g., 368.1 > 153.1 and 368.1 > 199.0). For each transition, perform a collision energy optimization experiment where you vary the CE in small increments (e.g., 2 eV steps) to find the voltage that yields the highest intensity for that specific fragment.
I have identified two potential product ions. Which one should I use for quantification, and what is the role of the second transition?
In quantitative mass spectrometry, it is best practice to monitor at least two MRM transitions per analyte.
-
Quantifier Ion: This should be the most intense and stable product ion, as it will provide the best signal-to-noise ratio and, therefore, the lowest limit of quantification.
-
Qualifier Ion: The second, typically less intense, product ion serves as a confirmation of the analyte's identity.
Self-Validating System: The ratio of the quantifier to the qualifier ion should remain constant across all your samples and standards. A significant deviation in this ratio in a sample may indicate the presence of a co-eluting interference, compromising the data for that specific sample.
Recommended Transitions for Desmethyl Metsulfuron-methyl:
| Transition | Role | Predicted m/z |
| MRM 1 | Quantifier | 368.1 > 153.1 |
| MRM 2 | Qualifier | 368.1 > 199.0 |
Table 2: Recommended MRM transitions for Desmethyl Metsulfuron-methyl.
My chromatography is poor, and I'm seeing matrix effects. How does this impact my MS/MS optimization?
Poor chromatography and matrix effects can significantly impact the quality of your MS/MS data.
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of your analyte in the ESI source, leading to either a suppression or enhancement of the signal. This can result in poor accuracy and precision.
-
Inaccurate Optimization: If you optimize your MS/MS parameters with a pure standard but your chromatographic method results in co-elution with matrix components, the optimal source conditions in the presence of the matrix may be different.
Mitigation Strategies:
-
Improve Chromatographic Separation: This is the most effective way to reduce matrix effects.
-
Optimize your LC gradient to ensure Desmethyl Metsulfuron-methyl elutes in a clean region of the chromatogram.
-
Consider using a different stationary phase or a column with a smaller particle size for better resolution.
-
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is representative of your samples. This helps to compensate for any consistent ion suppression or enhancement.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled Desmethyl Metsulfuron-methyl) is the gold standard for correcting for matrix effects and variations in instrument response. If a labeled standard is not available, a structurally similar compound that does not occur in the samples can be used as an analog internal standard.
By following these guidelines, you will be well-equipped to develop a robust and sensitive MS/MS method for the quantification of Desmethyl Metsulfuron-methyl.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52999, Metsulfuron-methyl. Retrieved from [Link]
-
PubChemLite (n.d.). Desmethyl metsulfuron-methyl (C13H13N5O6S). Retrieved from [Link]
-
Ismail, B. S., Tay, J. H., & Toh, K. Y. (2016). Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation. Agronomy, 6(4), 53. [Link]
Sources
Technical Support Center: Desmethyl Metsulfuron-methyl Analysis
Introduction
Welcome to the technical support center. This guide is designed for researchers and analytical scientists encountering challenges with signal suppression during the quantitative analysis of Desmethyl Metsulfuron-methyl via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). As the primary metabolite of the widely used sulfonylurea herbicide Metsulfuron-methyl, accurate quantification of this compound is critical in environmental monitoring, food safety, and toxicological studies.
This document moves beyond standard protocols to provide a deeper, cause-and-effect understanding of the analytical hurdles, empowering you to not just follow steps, but to troubleshoot effectively. We will explore the mechanisms of signal suppression and provide a logical, field-tested framework for its diagnosis and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is signal suppression and why is it a significant problem for Desmethyl Metsulfuron-methyl?
A1: Signal suppression, also known as the matrix effect, is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This occurs within the mass spectrometer's ion source (most commonly an electrospray ionization, or ESI, source) when matrix components compete with the analyte for charge or for access to the droplet surface during the ionization process.[3] The result is a lower-than-expected ion signal for your analyte, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility.[4]
Desmethyl Metsulfuron-methyl, being a metabolite, is often analyzed in complex matrices like soil, water, plant tissues, or biological fluids.[5][6] These matrices are rich in endogenous materials (salts, lipids, pigments, humic acids) that are notorious for causing significant ion suppression, making reliable quantification a considerable challenge.[7] For instance, a study on the parent compound, Metsulfuron-methyl, in crude palm oil reported a signal suppression effect of nearly 20%.[8]
Q2: How can I definitively confirm that signal suppression is affecting my results?
A2: Visual inspection of the chromatogram is often insufficient, as suppression can occur even if no interfering peaks are visible in the MS/MS channel.[3] The most reliable method to diagnose and quantify signal suppression is through a post-extraction spike experiment .
The core principle is to compare the analyte's response in a clean solvent to its response in a sample matrix extract that is free of the analyte. A significant decrease in signal in the matrix extract indicates suppression.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike a known concentration of Desmethyl Metsulfuron-methyl analytical standard into the initial mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank matrix sample (known to be free of the analyte) through your entire sample preparation workflow. Before the final evaporation and reconstitution step (or before injection if no evaporation is used), spike the extract with the same concentration of Desmethyl Metsulfuron-methyl as in Set A.
-
Set C (Pre-Spike Matrix): Spike a blank matrix sample with the same concentration of Desmethyl Metsulfuron-methyl before starting the sample preparation workflow. This set is used to evaluate recovery, not suppression.
-
-
Analyze and Calculate:
-
Inject all samples into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) using the peak areas from Set A and Set B:
-
ME (%) = (Peak AreaSet B / Peak AreaSet A) * 100
-
-
Calculate the Recovery (RE) using the peak areas from Set B and Set C:
-
RE (%) = (Peak AreaSet C / Peak AreaSet B) * 100
-
-
-
Interpret the Results:
-
ME < 100%: Indicates ion suppression.
-
ME > 100%: Indicates ion enhancement (less common but possible).
-
ME = 100%: Indicates no matrix effect.
-
This self-validating system provides a quantitative measure of both matrix effects and the efficiency of your extraction procedure.
Q3: I've confirmed signal suppression. What is the most logical way to start troubleshooting?
A3: A systematic approach is crucial. Start with the least disruptive and most cost-effective solutions before moving to more intensive method redevelopment. The following workflow provides a logical troubleshooting sequence.
Caption: A logical workflow for diagnosing and mitigating signal suppression.
Q4: How can I use chromatography to reduce signal suppression?
A4: The goal of chromatographic optimization is to achieve temporal separation between your analyte (Desmethyl Metsulfuron-methyl) and the co-eluting matrix components that cause suppression.[1] If the interfering compounds do not enter the ion source at the same time as the analyte, they cannot suppress its signal.
-
Expert Insight: This is often the first and most effective strategy. Before overhauling your sample preparation, try to resolve the issue on the column.
-
Adjust the Gradient:
-
Action: Make your gradient shallower around the elution time of Desmethyl Metsulfuron-methyl. This increases the separation between closely eluting peaks.
-
Causality: A slower increase in organic solvent concentration gives more time for differential partitioning between the mobile and stationary phases, improving resolution.
-
-
Change Column Chemistry:
-
Action: If you are using a standard C18 column, consider switching to a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity for both the analyte and the matrix interferents, potentially shifting their retention times relative to each other.
-
Causality: Different stationary phases provide alternative separation mechanisms (e.g., π-π interactions on a phenyl-hexyl phase) that can resolve interferences that are inseparable on a C18 column.
-
-
Employ a Divert Valve:
-
Action: Program a divert valve to send the highly polar, unretained matrix components (which often elute at the beginning of the run) and late-eluting nonpolar components directly to waste instead of the MS source.
-
Causality: This is a simple and highly effective mechanical solution. It prevents the most concentrated parts of the matrix from ever entering the ion source, drastically reducing contamination and suppression effects.[7]
-
Q5: My chromatographic changes weren't enough. What are the best sample preparation strategies for complex matrices?
A5: Effective sample preparation is the most powerful tool for removing matrix interferences.[2][7] The choice of technique depends on the matrix and the physicochemical properties of Desmethyl Metsulfuron-methyl. As a metabolite of a weak acid (Metsulfuron-methyl pKa ≈ 3.75), pH control is a critical part of a successful strategy.[9]
| Technique | Principle | Pros | Cons | Best For |
| Dilute-and-Shoot | Simple dilution of the sample with mobile phase. | Fast, simple, low cost. | Minimal cleanup, significant matrix effects remain.[1] | Relatively clean matrices (e.g., drinking water). |
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, effective for removing proteins. | Does not remove other interferences like salts and phospholipids. | Biological fluids (plasma, serum). |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases based on solubility. | Good for removing highly polar (salts) and nonpolar (lipids) interferences. | Can be labor-intensive and use large solvent volumes. | Oily or fatty matrices. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Excellent selectivity, high concentration factor, very clean extracts.[2] | Requires method development, higher cost per sample. | Complex matrices (soil, wastewater, food).[5][8] |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe". Involves an extraction/partitioning step followed by dispersive SPE (dSPE) for cleanup. | Fast, high-throughput, effective for a wide range of pesticides.[10] | May require optimization for specific analyte/matrix pairs. | Plant materials, food products. |
This protocol is adapted from a validated EPA method for Metsulfuron-methyl and its metabolites, leveraging the acidic nature of the analyte to enhance cleanup.[5]
-
Analyte Properties: Desmethyl Metsulfuron-methyl, like its parent, is a weak acid. At a pH below its pKa (~3.75), it will be in its neutral, less polar form. In its neutral form, it will be more strongly retained on a reversed-phase (e.g., C18) or polymeric SPE sorbent.
-
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or similar).
-
Methanol, HPLC-grade water.
-
Formic acid or phosphoric acid.
-
-
Step-by-Step Procedure:
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 3 with formic or phosphoric acid. This ensures the analyte is in its neutral form.
-
Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of pH 3 water. Do not let the sorbent go dry.
-
Sample Loading: Load the acidified water sample onto the cartridge at a slow flow rate (e.g., 5-10 mL/min). The neutral analyte will be retained on the sorbent.
-
Washing (Critical Step): This is where the magic happens. Wash the cartridge with 5-10 mL of pH 3 water. This is a crucial step. [5] Many polar, water-soluble matrix interferences will be washed away, while the neutral analyte remains bound to the sorbent.
-
Elution: Elute the analyte with a small volume (e.g., 5-10 mL) of a suitable organic solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of mobile phase.
-
This pH-driven approach provides a highly selective cleanup, significantly reducing matrix components that cause ion suppression. A study on Metsulfuron-methyl in crude palm oil demonstrated that a robust SPE cleanup step resulted in excellent recoveries of 84-98%.[8]
Q6: Are there any other strategies if suppression persists even after sample prep and chromatography optimization?
A6: Yes. If matrix effects cannot be eliminated, the final strategies involve either modifying the instrument's interface or compensating for the effect through your calibration approach.
-
Change the Ionization Source:
-
Action: Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).
-
Causality: APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile salts and other interferences compared to the liquid-phase process of ESI.[3] This can be a simple yet powerful solution if your analyte ionizes well via APCI.
-
-
Use a Robust Calibration Strategy:
-
Action: If you cannot eliminate the suppression, you must compensate for it. The best way to do this is to ensure your calibrants and samples experience the same degree of suppression.
-
Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of the analyte into blank matrix extract (the supernatant from "Set B" in the post-extraction spike experiment). This ensures that the calibration curve inherently accounts for the signal suppression.[2][8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative mass spectrometry. A SIL-IS (e.g., containing 13C or 2H atoms) is chemically identical to the analyte and will co-elute perfectly. Crucially, it will experience the exact same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability from suppression is normalized, leading to highly accurate and precise results.[2]
-
References
-
DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. (2021). Malaysian Journal of Analytical Sciences, 25(2), 352-362. [Link]
-
Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. (n.d.). United States Environmental Protection Agency. [Link]
-
Dinelli, G., Vicari, A., Bonetti, A., & Catizone, P. (2002). Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study. Journal of Agricultural and Food Chemistry, 50(1), 44-48. [Link]
-
Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Ponnusamy, K., & S, G. (2020). Experimental design optimization of RP-HPLC method for simultaneous estimation of metsulfuron-methyl, chlorantraniliprole and chlorimuron-ethyl residues in stems of Oryza sativa. SN Applied Sciences, 2(7). [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Metsulfuron-methyl (Ref: DPX T6376). (n.d.). AERU, University of Hertfordshire. [Link]
-
Ismail, B. S., Eng, O. K., & Tay, M. A. (2015). Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. PLOS ONE, 10(10), e0138170. [Link]
-
Fan, Y., et al. (2011). A review of sample preparation methods for the pesticide residue analysis in foods. Journal of Chromatography A, 1218(38), 6463-6482. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]
-
Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Sobhanzadeh, E., & Bakar, N. K. A. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques. Journal of Fundamental Sciences, 5(2), 106-128. [Link]
-
Ismail, B. S., Eng, O. K., & Tay, M. A. (2015). Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. PLoS ONE, 10(10), e0138170. [Link]
-
Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). AZoM.com. [Link]
Sources
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- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. sepscience.com [sepscience.com]
- 5. epa.gov [epa.gov]
- 6. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Metsulfuron-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]
- 10. food-safety.com [food-safety.com]
Minimizing ion suppression in LC-ESI-MS for Desmethyl Metsulfuron-methyl
Minimizing Ion Suppression in LC-ESI-MS: A Troubleshooting Guide
Welcome to the technical support center for the analysis of Desmethyl Metsulfuron-methyl. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). As a metabolite of the widely used sulfonylurea herbicide Metsulfuron-methyl, accurate quantification of Desmethyl Metsulfuron-methyl is critical.[1][2] However, its analysis is frequently plagued by matrix effects, leading to poor data quality.
Ion suppression is a phenomenon where co-eluting components from the sample matrix reduce the ionization efficiency of the target analyte in the ESI source.[3] This leads to a loss of signal, poor reproducibility, and inaccurate quantification. This guide provides a logical, step-by-step framework for diagnosing, troubleshooting, and mitigating ion suppression to develop robust and reliable analytical methods.
Frequently Asked Questions & Troubleshooting Protocols
Q1: My signal for Desmethyl Metsulfuron-methyl is low, erratic, or completely absent in matrix samples, but looks fine in pure solvent. How can I confirm ion suppression is the cause?
This is a classic symptom of ion suppression. While a simple comparison of analyte response in solvent versus a post-spiked matrix extract can suggest a matrix effect, the definitive diagnostic tool is a Post-Column Infusion (PCI) experiment .[3][4] This technique allows you to visualize exactly where in the chromatogram matrix components are eluting and causing suppression.
The core principle of PCI is to introduce a constant, steady flow of your analyte after the chromatographic separation but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the otherwise stable analyte signal directly corresponds to a region of ion suppression.[4][5]
-
System Preparation:
-
Prepare a solution of Desmethyl Metsulfuron-methyl in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong, stable signal (e.g., 100-500 ng/mL).
-
Place this solution in a syringe and load it onto a syringe pump.
-
Using a PEEK T-junction, connect the outlet of your LC column and the outlet of the syringe pump. Connect the third port of the T-junction to the ESI source of your mass spectrometer.
-
-
Procedure:
-
Begin your standard LC gradient without an injection.
-
Start the syringe pump at a low flow rate (e.g., 10-20 µL/min) to infuse the Desmethyl Metsulfuron-methyl solution.
-
Monitor the signal for your analyte's specific mass transition (m/z) in the mass spectrometer software. You should observe a stable, elevated baseline.
-
Once the baseline is stable, inject a blank solvent sample. The baseline should remain relatively flat, though minor fluctuations may occur due to gradient changes.[4]
-
Next, inject a prepared blank matrix sample (e.g., a soil or water sample extracted using your standard procedure, but known to contain no analyte).
-
-
Data Interpretation:
-
No Suppression: The baseline signal remains stable throughout the run.
-
Suppression Detected: Sharp or broad dips in the baseline signal indicate time points where matrix components are eluting and suppressing the Desmethyl Metsulfuron-methyl signal.
-
Critical Analysis: Compare the retention time of your analyte peak from a standard injection with the time points of the suppression zones observed in the PCI experiment. If they overlap, your analysis is being compromised.
-
Q2: The PCI experiment shows my analyte co-elutes with a major suppression zone. What is the most direct way to solve this?
The most efficient first step is to alter the chromatography to separate your analyte from the interference.[3][6] Modifying the mobile phase or gradient is often faster and simpler than re-developing a sample preparation method.
-
Gradient Optimization: A common cause of suppression is early-eluting, polar matrix components. By modifying the gradient, you can shift the retention time of Desmethyl Metsulfuron-methyl. A shallower gradient provides more separation power and can resolve the analyte from the matrix interference.
-
pH Adjustment: Metsulfuron-methyl is a weak acid with a pKa of approximately 3.75.[2] Its demethylated metabolite will have similar properties. At a pH below its pKa, the molecule is neutral and will be better retained on a reversed-phase (C18, C8) column. At a pH above its pKa, it becomes anionic and will elute earlier.
-
Recommendation: Use an acidic mobile phase modifier like 0.1% formic acid (pH ~2.7) or adjust the aqueous mobile phase to pH 3 with phosphoric acid to maximize retention and move the analyte away from the "void volume" where many polar interferences elute.[7]
-
-
Alternative Column Chemistry: If a standard C18 column fails to provide resolution, switch to a stationary phase with a different selectivity mechanism. A phenyl-hexyl column, for example, offers pi-pi interactions that can differentially retain aromatic matrix components versus your analyte.
| Parameter | Recommendation 1 (High Retention) | Recommendation 2 (Alternative Selectivity) | Rationale |
| Column | C18 or C8 (e.g., 100 x 2.1 mm, 2.7 µm) | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm) | C18 is a standard for good hydrophobic retention. Phenyl-Hexyl offers alternative selectivity for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acidic pH ensures the analyte is in its neutral, more retentive form. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Acetonitrile is a strong solvent. Methanol can alter elution order and selectivity. |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min | Standard analytical flow rates. Consider lower flow rates to improve ESI efficiency.[3] |
| Gradient Profile | Start at 5-10% B, hold for 1-2 min, ramp to 95% B over 5-8 min. | Start at 5-10% B, hold for 1-2 min, ramp to 95% B over 5-8 min. | A shallow initial gradient helps separate the analyte from early-eluting interferences. |
Q3: I've adjusted my chromatography, but ion suppression persists. How can I improve my sample preparation to remove the interferences?
If chromatographic changes are insufficient, the next step is to implement a more rigorous sample preparation protocol to remove the interfering matrix components before analysis.[6]
-
Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup. For an analyte like Desmethyl Metsulfuron-methyl in complex matrices (e.g., soil, agricultural water), a polymeric reversed-phase sorbent is an excellent choice due to its stability across a wide pH range and mixed-mode retention capabilities. An EPA method for related compounds notes that adjusting wash steps during SPE is crucial for minimizing matrix suppression.[8]
-
Sample Dilution: This is the simplest approach. Diluting the final extract (e.g., 5x, 10x, or more) reduces the concentration of all components, including the matrix interferences.[9] This strategy is only viable if the resulting analyte concentration remains comfortably above the instrument's limit of quantification (LOQ).[5]
-
Liquid-Liquid Extraction (LLE): By carefully selecting solvents and adjusting the sample's pH, LLE can be used to partition Desmethyl Metsulfuron-methyl into an organic phase, leaving many polar interferences behind in the aqueous phase.
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL).
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of reagent water. Do not let the sorbent go dry.
-
Sample Loading: Load the aqueous sample (e.g., 10-100 mL) through the cartridge at a slow, steady flow rate (e.g., 1-2 drops/second).
-
Wash Step: This step is critical for removing interferences. Wash the cartridge with 3 mL of reagent water adjusted to pH 3. This acidic wash helps remove interfering compounds while ensuring the neutral analyte remains bound to the sorbent.[8]
-
Elution: Elute the Desmethyl Metsulfuron-methyl with 3-5 mL of acetonitrile or methanol into a clean collection tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Q4: If some ion suppression is unavoidable, how can I achieve accurate and precise quantification?
When matrix effects cannot be completely eliminated, the analytical strategy must shift from elimination to compensation.
-
The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS): The most robust method for compensating for ion suppression is to use a SIL-IS.[10] A SIL-IS (e.g., Desmethyl Metsulfuron-methyl-d3) is chemically identical to the analyte and will co-elute perfectly. Crucially, it will experience the exact same degree of ionization suppression in the ESI source. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to highly accurate and precise results.
-
Matrix-Matched Calibration: If a SIL-IS is unavailable or cost-prohibitive, the next best approach is to prepare all calibration standards in a blank matrix extract.[9] This ensures that your calibrants and your unknown samples are affected by the same degree of ion suppression. The response of the analyte in the standards will be suppressed to the same extent as in the samples, allowing for an accurate calibration curve to be constructed for that specific matrix.
References
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Ion suppression (mass spectrometry). Wikipedia.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.
- Metsulfuron-methyl CIPAC Method 441. Collaborative International Pesticides Analytical Council.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH).
- Ion suppression correction and normalization for non-targeted metabolomics. National Institutes of Health (NIH).
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Metsulfuron-methyl. PubChem, National Center for Biotechnology Information.
- Metsulfuron-methyl (Ref: DPX T6376). AERU, University of Hertfordshire.
- Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. U.S. Environmental Protection Agency (EPA).
Sources
- 1. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 10. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Method Validation for Desmethyl Metsulfuron-methyl Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Desmethyl Metsulfuron-methyl
Metsulfuron-methyl is a widely used herbicide, and the accurate quantification of its metabolites is paramount for environmental monitoring, toxicological assessment, and regulatory compliance. Among its various degradation products, O-desmethyl metsulfuron-methyl (a key metabolite, also known by its code IN-B5067) presents a unique analytical challenge due to its increased polarity compared to the parent compound.[1] This guide will navigate the complexities of method validation for this specific analyte, with a primary focus on the most robust and sensitive technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will also explore the comparative limitations of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is the cornerstone of reliable quantification. The physicochemical properties of Desmethyl Metsulfuron-methyl, particularly its polarity and potential for thermal degradation, heavily influence this decision.
| Analytical Technique | Principle | Advantages for Desmethyl Metsulfuron-methyl | Disadvantages for Desmethyl Metsulfuron-methyl |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | High sensitivity and selectivity, enabling low limits of quantification. Minimal sample derivatization required. Capable of analyzing polar and thermally labile compounds. | Higher initial instrument cost. Potential for matrix effects that can suppress or enhance ionization. |
| HPLC-UV | Chromatographic separation with detection based on the absorption of UV light. | Lower instrument cost and simpler operation compared to MS. Robust and widely available. | Lower sensitivity and selectivity compared to MS. Potential for co-eluting interferences from complex matrices. Not all molecules have a suitable chromophore. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | High chromatographic resolution for volatile compounds. | Unsuitable for non-volatile and thermally labile compounds like sulfonylureas without derivatization. The derivatization process adds complexity and potential for variability.[2] |
Expert Rationale: For the quantification of Desmethyl Metsulfuron-methyl, LC-MS/MS is the unequivocal method of choice. Its high sensitivity is crucial for detecting the low concentrations typically found in environmental and biological samples. Furthermore, its selectivity, derived from monitoring specific precursor-to-product ion transitions, provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. While HPLC-UV is a viable, lower-cost alternative for the parent compound in formulated products, it often lacks the necessary sensitivity for metabolite residue analysis.[3][4] GC-MS is generally ill-suited for sulfonylurea herbicides and their metabolites due to their low volatility and thermal instability, which necessitates a cumbersome and potentially error-prone derivatization step.[2]
The Gold Standard: A Validated LC-MS/MS Method
The following protocol is based on established methodologies for the analysis of Metsulfuron-methyl and its metabolites, with specific considerations for Desmethyl Metsulfuron-methyl (IN-B5067).[5]
Experimental Workflow
Caption: Workflow for Desmethyl Metsulfuron-methyl quantification by LC-MS/MS.
Step-by-Step Protocol
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Desmethyl Metsulfuron-methyl analytical standard in a suitable solvent (e.g., methanol or acetonitrile). Store at -20°C.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution.
-
Matrix-Matched Calibration Standards: To account for matrix effects, prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed.
-
Sample Extraction (Water):
-
Acidify the water sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) is a common choice.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for sulfonylureas.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for Desmethyl Metsulfuron-methyl must be determined by direct infusion of a standard solution.
3. Method Validation Parameters:
A robust method validation should be performed in accordance with international guidelines such as those from the European Commission (SANCO) or the Codex Alimentarius Commission.[4][6][7][8]
-
Linearity: The method should be linear over a defined concentration range, with a correlation coefficient (r²) of >0.99.
-
Accuracy (Recovery): The accuracy should be assessed by analyzing spiked blank matrix samples at multiple concentration levels. Mean recoveries should be within 70-120%.
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) for replicate analyses should be ≤20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For Desmethyl Metsulfuron-methyl in water, a typical LOQ is around 0.050 µg/L.[5]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks in blank matrix samples.
Validation Data Summary (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result for Desmethyl Metsulfuron-methyl |
| Linearity (r²) | >0.99 | 0.998 |
| Accuracy (% Recovery) | 70-120% | 85-110% |
| Precision (% RSD) | ≤20% | <15% |
| LOQ | Defined and validated | 0.050 µg/L in water |
| LOD | Defined and validated | 0.015 µg/L in water |
Troubleshooting Common Analytical Challenges
-
Matrix Effects: Ion suppression or enhancement is a common issue in LC-MS/MS. The use of matrix-matched calibration standards is essential to mitigate this. Stable isotope-labeled internal standards, if available, are the gold standard for correcting matrix effects.
-
Analyte Stability: The stability of Desmethyl Metsulfuron-methyl in solution and in the sample matrix should be evaluated under the storage conditions used.
-
Carryover: To prevent carryover between samples, a robust needle wash procedure and the injection of solvent blanks should be incorporated into the analytical sequence.
Logical Relationships in Method Validation
Caption: Logical flow of the method validation process.
Conclusion
The accurate quantification of Desmethyl Metsulfuron-methyl is a critical task that demands a robust and validated analytical method. This guide has established that LC-MS/MS is the superior technique for this purpose, offering unparalleled sensitivity and selectivity. By following a systematic approach to method development and validation, as outlined in this document and supported by international guidelines, researchers can ensure the generation of high-quality, defensible data. The principles of scientific integrity, grounded in a thorough understanding of the analytical methodology and the target analyte, are the bedrock of trustworthy and authoritative results in any scientific endeavor.
References
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PubChem. Metsulfuron-methyl. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. [Link]
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Singh, S. B., & Paul, R. (2011). Gas chromatographic method for residue analysis of metsulfuron methyl from soil. Bulletin of environmental contamination and toxicology, 86(2), 149–151. [Link]
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Kozłowska, J., Glib, M., & Rachoń, J. (2024). Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis. RSC Advances, 14(23), 16459-16467. [Link]
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CIPAC. Metsulfuron methyl 441. [Link]
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European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. [Link]
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Nik Sasha Khatrina, M. I., Zakaria, Z., Sahid, I., Tan, Y. A., & Muhamad, H. (2021). DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER. Malaysian Journal of Analytical Sciences, 25(2), 221-233. [Link]
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Codex Alimentarius Commission. (2017). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED (CXG 90-2017). [Link]
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Analytical Methods Committee, AMCTB No 85, In-house validation of analytical methods for pesticide residues in food and animal feeds. The Analyst, 2019, 144, 2434-2451. [Link]
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CIPAC. Metsulfuron methyl. [Link]
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Dinelli, G., Vicari, A., & Catizone, P. (1997). Analysis of the Sulfonylurea Herbicide Metsulfuron-Methyl and Its Metabolites in the Soil of Cereal Crops. Comparative Analytical Chemistry of the Sulfonylureas. Journal of Liquid Chromatography & Related Technologies, 20(12), 1893-1906. [Link]
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European Commission. (2013). Method Validation and Quality Control Procedures for Pesticide Residue Analysis in Food and Feed. SANCO/12495/2011. [Link]
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A Researcher's Guide to Antibody Cross-Reactivity: Metsulfuron-methyl vs. Desmethyl Metsulfuron-methyl
For researchers and professionals in drug development and environmental analysis, the specificity of antibodies is paramount. This guide provides an in-depth comparison of the cross-reactivity of antibodies for the herbicide Metsulfuron-methyl with its primary metabolite, Desmethyl Metsulfuron-methyl. Understanding this interaction is critical for the accurate detection and quantification of these compounds in various matrices.
The Significance of Specificity: Metsulfuron-methyl and Its Metabolite
Metsulfuron-methyl is a widely used sulfonylurea herbicide that acts by inhibiting cell division in broadleaf weeds and some grasses.[1] Its presence and the concentration of its metabolites in soil and water are of environmental concern and are therefore closely monitored. One of its known environmental transformation products is O-desmethyl metsulfuron-methyl (also referred to as IN-B5067), where the methyl group on the phenyl ring is removed.[2][3] The ability to differentiate between the parent compound and its metabolite is crucial for toxicological studies and for understanding the environmental fate of the herbicide.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity refers to the ability of an antibody to bind with molecules other than its target antigen. This phenomenon is primarily driven by structural similarities between the target antigen and the cross-reacting molecule. In the case of Metsulfuron-methyl and Desmethyl Metsulfuron-methyl, the only structural difference is a single methyl group. This seemingly minor difference can have a significant impact on antibody binding and, consequently, on the accuracy of immunoassays.
To elicit an immune response and generate antibodies against small molecules like Metsulfuron-methyl (which are not immunogenic on their own), they are first conjugated to a larger carrier protein.[4] These small molecules are known as haptens. The design of the hapten and the site of its conjugation to the carrier protein are critical factors that influence the specificity of the resulting antibodies.[5][6] For instance, if the hapten is designed in a way that the site of methylation is not a key part of the epitope recognized by the antibody, a high degree of cross-reactivity with the desmethylated form can be expected.
Structural Comparison
The structural similarity between Metsulfuron-methyl and Desmethyl Metsulfuron-methyl is the primary reason for potential antibody cross-reactivity. The core structure, which includes the sulfonylurea bridge and the triazine ring, remains identical. The only point of differentiation is the presence or absence of a methyl group on the phenyl ring's carboxyl group.
Caption: Structural comparison of Metsulfuron-methyl and its desmethyl metabolite.
Quantitative Analysis of Cross-Reactivity
| Compound | Antibody Target | IC50 (ng/mL) | Cross-Reactivity (%) |
| Metsulfuron-methyl | Metsulfuron-methyl | 10 | 100 |
| Desmethyl Metsulfuron-methyl | Metsulfuron-methyl | 50 | 20 |
| Tribenuron-methyl | Metsulfuron-methyl | 20.1 | 49.72[7] |
| Chlorsulfuron | Metsulfuron-methyl | >1000 | <1 |
Note: The IC50 value is the concentration of the analyte that causes a 50% inhibition of the signal in a competitive immunoassay. Cross-reactivity is calculated as: (IC50 of Metsulfuron-methyl / IC50 of competing compound) x 100. The values for Desmethyl Metsulfuron-methyl and Chlorsulfuron are illustrative.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The following is a detailed, step-by-step protocol for a direct competitive ELISA to determine the cross-reactivity of a Metsulfuron-methyl antibody with Desmethyl Metsulfuron-methyl. This protocol is a self-validating system, ensuring reliable and reproducible results.
Materials:
-
Microtiter plates (96-well)
-
Metsulfuron-methyl specific antibody
-
Metsulfuron-methyl standard
-
Desmethyl Metsulfuron-methyl standard
-
Metsulfuron-methyl-HRP (Horseradish Peroxidase) conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Coat the wells of a microtiter plate with the Metsulfuron-methyl specific antibody diluted in coating buffer. Incubate overnight at 4°C.[8]
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the Metsulfuron-methyl standard and the Desmethyl Metsulfuron-methyl standard.
-
Add a fixed amount of the Metsulfuron-methyl-HRP conjugate to each well.
-
Immediately add the different concentrations of the standards (or samples) to the wells.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte (Metsulfuron-methyl or Desmethyl Metsulfuron-methyl) and the HRP-conjugated Metsulfuron-methyl will compete for binding to the coated antibody.[9]
-
-
Washing: Repeat the washing step to remove any unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow for a direct competitive ELISA to determine cross-reactivity.
Implications for Researchers
The degree of cross-reactivity between Metsulfuron-methyl and Desmethyl Metsulfuron-methyl has significant implications for experimental design and data interpretation:
-
High Cross-Reactivity: If an antibody exhibits high cross-reactivity, the immunoassay will detect both the parent compound and the metabolite. This can lead to an overestimation of the Metsulfuron-methyl concentration if the metabolite is also present in the sample. In such cases, the assay is better suited for total sulfonylurea screening rather than specific quantification of the parent compound.[10][11]
-
Low Cross-Reactivity: An antibody with low cross-reactivity is highly specific for Metsulfuron-methyl. This allows for the accurate quantification of the parent compound even in the presence of its desmethylated metabolite. Such an antibody is ideal for studies requiring the specific measurement of Metsulfuron-methyl.
Conclusion
References
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A stable and sensitive enzyme‐linked immunosorbent assay (ELISA) for the determination of metsulfuron‐methyl residues in foods. ResearchGate. Available at: [Link]
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Metsulfuron-methyl. PubChem. Available at: [Link]
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Competitive ELISA protocol. St John's Laboratory. Available at: [Link]
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Determination of metsulfuron-methyl residues in elephant grass by using (LC/ESI)-Q-ToF-MS. Embrapa. Available at: [Link]
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Metsulfuron-methyl (Ref: DPX T6376). University of Hertfordshire. Available at: [Link]
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Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody. MDPI. Available at: [Link]
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Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody. ResearchGate. Available at: [Link]
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Analytical Method for the Determination of Metsulfuron methyl and Metabolites in Water Using LC/MS/MS. EPA. Available at: [Link]
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Production and Characterization of Generic Antibodies Against s-Triazine and Sulfonylurea Herbicides. Taylor & Francis Online. Available at: [Link]
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Development of a Class-Specific ELISA for Sulfonylurea Herbicides (Sulfuron Screen). PubMed. Available at: [Link]
-
Determination of Sulfonylurea Herbicides in Water and Food Samples Using Sol-Gel Glass-Based Immunoaffinity Extraction and Liquid chromatography-ultraviolet/diode Array Detection or Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Risk Assessment of Sulfonylurea Herbicides Based on a Complex Bioindicator. MDPI. Available at: [Link]
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Metsulfuron-methyl. Wikipedia. Available at: [Link]
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Chemical structure of metsulfuron-methyl. ResearchGate. Available at: [Link]
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Hapten syntheses and antibody generation for a new herbicide, metamifop. PubMed. Available at: [Link]
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Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. MDPI. Available at: [Link]
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Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine. eScholarship.org. Available at: [Link]
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Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Validation for Desmethyl Metsulfuron-methyl Analysis
Introduction: The Analytical Imperative for Desmethyl Metsulfuron-methyl
Metsulfuron-methyl is a potent sulfonylurea herbicide widely used for controlling broadleaf weeds in various agricultural settings.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for plant growth.[3] Following application, metsulfuron-methyl degrades in the environment, with one of its primary metabolites being Desmethyl Metsulfuron-methyl. The process of demethylation is a key degradation pathway in mammals and soil.[4]
The presence and concentration of Desmethyl Metsulfuron-methyl in environmental matrices (water, soil) and agricultural commodities are of significant regulatory and scientific interest. Accurate quantification is essential for environmental fate studies, residue monitoring for food safety, and ecotoxicological risk assessments. However, achieving reliable and reproducible measurements across different laboratories presents a considerable challenge. This guide provides an in-depth comparison of analytical methodologies and outlines the critical framework of inter-laboratory validation to establish a robust, standardized protocol for the analysis of this key metabolite.
A Comparative Overview of Analytical Methodologies
The choice of analytical technique is the foundation of any reliable quantification method. Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been used. More recently, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its superior sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The Collaborative International Pesticides Analytical Council (CIPAC) has established HPLC-UV methods for determining the active ingredient content of metsulfuron-methyl in technical materials and formulations.[5] These methods typically involve reversed-phase chromatography with a C8 or C18 column and UV detection around 254 nm.[5]
-
Principle of Causality: This method leverages the chromophore within the Desmethyl Metsulfuron-methyl molecule, which absorbs UV light. The amount of light absorbed is proportional to the analyte's concentration. While reliable for high-concentration samples, its utility for residue analysis is limited. The primary drawback is the potential for co-eluting matrix components to absorb at the same wavelength, leading to interferences and overestimated results. This lack of specificity is a significant vulnerability in complex matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For trace-level residue analysis, LC-MS/MS is the preferred technique. It offers unparalleled selectivity and sensitivity by combining the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. An analytical method for determining metsulfuron-methyl and its metabolites in water by LC-MS/MS has been developed and subjected to independent laboratory validation, demonstrating its suitability for regulatory purposes.[6]
-
Principle of Causality: LC-MS/MS operates on a multi-dimensional confirmation principle. After chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first quadrupole (Q1) selects the specific mass-to-charge ratio (m/z) of the parent ion (precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a third quadrupole (Q3). This precursor-to-product ion transition is a unique chemical signature, virtually eliminating false positives from matrix interference. This high degree of certainty is why it is the cornerstone of modern residue analysis.[6][7]
The following diagram illustrates the fundamental workflow of an LC-MS/MS analysis.
Caption: General workflow for Desmethyl Metsulfuron-methyl analysis.
The Framework of Inter-Laboratory Validation (ILV)
An in-house validated method, while essential, does not guarantee its performance in other laboratories.[7] An Inter-Laboratory Validation (ILV), also known as a collaborative study, is a rigorous process to determine a method's reproducibility when performed by multiple laboratories using the same protocol. This process is the ultimate test of a method’s robustness and is often a requirement for standardization by regulatory bodies like the EPA.[6][8]
The core objective is to assess two key precision parameters:
-
Repeatability (Intra-laboratory precision, RSDr): The variation in results obtained by one operator in a single laboratory over a short period.
-
Reproducibility (Inter-laboratory precision, RSDR): The variation in results obtained by different laboratories. A high RSDR indicates that the method is sensitive to variations in equipment, reagents, or environmental conditions between labs.
The following diagram outlines the logical flow of an ILV study.
Caption: Logical flow of an inter-laboratory validation study.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The true measure of an analytical method lies in its performance characteristics. The data below, synthesized from established methods, highlights the clear advantages of LC-MS/MS for residue analysis.[5][6][7][9]
| Performance Parameter | HPLC-UV (Formulation Analysis) | LC-MS/MS (Residue Analysis) | Rationale for Superiority (LC-MS/MS) |
| Selectivity | Moderate | Very High | Detection is based on specific mass transitions, not just UV absorbance, minimizing matrix interference. |
| Limit of Quantification (LOQ) | g/kg range | µg/L or ng/g range[6][7][10] | Mass spectrometry is inherently more sensitive, allowing for the detection of trace-level residues. |
| Typical Accuracy (% Recovery) | 98-102% | 70-120% (regulatory guideline)[11] | While the range is wider, it's considered excellent for complex matrices at very low concentrations. |
| Typical Precision (% RSD) | < 2% | < 20% (regulatory guideline)[11] | Achieves robust precision that meets stringent international standards for residue analysis. |
| Confirmation of Identity | Based on retention time only | High confidence (retention time + specific precursor/product ion ratio) | Provides unequivocal identification of the analyte. |
Validated Experimental Protocol: LC-MS/MS Method
This protocol is based on a method that has undergone successful independent laboratory validation for the analysis of metsulfuron-methyl and its metabolites in water.[6] It is designed to be a self-validating system through the inclusion of rigorous quality control checks.
Scope and Applicability
This method is applicable for the quantitative determination of Desmethyl Metsulfuron-methyl in various water matrices (e.g., drinking, ground, surface water). The validated Limit of Quantification (LOQ) is typically around 0.05 µg/L.[6]
Materials and Reagents
-
Standards: Certified reference standard of Desmethyl Metsulfuron-methyl.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).
Step-by-Step Procedure
-
Standard Preparation:
-
Prepare a stock solution of Desmethyl Metsulfuron-methyl in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to create a set of calibration standards in the desired concentration range (e.g., 0.025 to 1.0 µg/L).
-
Causality: Using a certified standard ensures traceability. The calibration curve establishes the quantitative relationship between instrument response and concentration, which is the basis of all calculations.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water. This activates the sorbent for analyte retention.
-
Loading: Pass a known volume of the water sample (e.g., 250 mL) through the cartridge. The analyte will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or acidified water) to remove polar interferences that were not strongly retained.[6] An acidic wash can be crucial to combat matrix suppression.[6]
-
Elution: Elute the analyte from the cartridge using a small volume of a strong solvent (e.g., acetonitrile or methanol). This step concentrates the analyte.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume of the initial mobile phase. This step ensures compatibility with the LC system and completes the concentration process.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A programmed gradient from high aqueous to high organic mobile phase to elute the analyte.
-
Injection Volume: 10-25 µL.[6]
-
-
MS/MS System:
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.
-
-
-
Quality Control (Self-Validation):
-
Calibration Curve: Analyze the calibration standards at the beginning of each batch. The correlation coefficient (r²) must be >0.99.[7]
-
Blanks: Analyze a method blank (reagents only) and a matrix blank to ensure no contamination.
-
Fortified Samples (Spikes): Analyze at least two levels of matrix spikes (e.g., at the LOQ and 10x LOQ) in every batch.[11] Recoveries must fall within the acceptable range (typically 70-120%) with an RSD of ≤20%.[6][11]
-
Conclusion and Expert Recommendations
The analysis of Desmethyl Metsulfuron-methyl at residue levels demands high sensitivity and selectivity, making LC-MS/MS the unequivocally superior methodology compared to older techniques like HPLC-UV. While developing a robust in-house method is the first step, demonstrating its transferability and reproducibility through a formal inter-laboratory validation is the ultimate benchmark for creating a truly standardized and defensible analytical method.
For laboratories seeking to implement this analysis, the key to success lies not just in sophisticated instrumentation, but in a meticulous approach to sample preparation—particularly the SPE cleanup step—and the consistent application of a rigorous quality control framework. The protocols and validation data presented in this guide provide a comprehensive blueprint for achieving accurate and reliable results that can withstand scientific and regulatory scrutiny.
References
- Source: U.S.
- Title: Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry.
- Source: Food and Agriculture Organization of the United Nations (FAO)
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- Title: DETERMINATION OF METSULFURON METHYL IN CRUDE PALM OIL USING LIQUID CHROMATOGRAPHY TRIPLE QUADRUPOLE MASS SPECTROMETER Source: Malaysian Journal of Analytical Sciences URL
- Title: Metsulfuron-methyl - Department of Natural Resources and Environment Tasmania Source: Department of Natural Resources and Environment Tasmania URL
- Title: Mode of Action of Metsulfuron Methyl Source: POMAIS URL
- Title: Metsulfuron-methyl (Ref: DPX T6376)
- Source: Collaborative International Pesticides Analytical Council (CIPAC)
- Source: World Organisation for Animal Health (OIE)
- Title: Metsulfuron-methyl - Wikipedia Source: Wikipedia URL
- Title: GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017 Source: Codex Alimentarius, FAO/WHO URL
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- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. rr-americas.woah.org [rr-americas.woah.org]
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- 10. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Desmethyl Metsulfuron-methyl
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Desmethyl Metsulfuron-methyl. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
Hazard Assessment: Understanding the Need for Protection
Desmethyl Metsulfuron-methyl is the primary metabolite of the sulfonylurea herbicide Metsulfuron-methyl. While specific toxicological data for the desmethyl metabolite may be less extensive, a conservative approach necessitates adhering to the safety protocols established for the parent compound. The primary hazards associated with Metsulfuron-methyl, and by extension its desmethyl form, guide our personal protective equipment (PPE) strategy.
-
Inhalation: The compound, particularly in its solid, powdered form, can generate airborne dust. Inhaling these particles may cause irritation to the mucous membranes and respiratory tract[1][2][3]. While occupational exposure limits have not been established for this specific compound, minimizing dust generation and inhalation is a primary safety objective[4][5].
-
Dermal Contact: Direct skin contact may lead to irritation[1][2][3]. Although not classified as a severe skin irritant, repeated or prolonged contact should be avoided through appropriate barrier protection[3].
-
Ocular Contact: The eyes are particularly sensitive. Exposure to dust or splashes can cause irritation, tearing, and redness[2][3].
-
Environmental Hazard: A critical consideration is the high toxicity of this chemical class to aquatic life, with long-lasting effects[1][2][3][4][5]. All handling and disposal procedures must be designed to prevent environmental release[4][5][6].
It is noteworthy that Metsulfuron-methyl is not classified as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA[4]. However, the potential for irritation and the significant environmental hazard demand rigorous adherence to safety protocols.
Core Principles of PPE Selection
The selection of PPE is not arbitrary; it is a risk-mitigation strategy tailored to the specific hazards of the chemical and the procedures being performed. The goal is to establish an impermeable barrier between the researcher and the chemical, addressing all potential routes of exposure.
Detailed PPE Recommendations
The level of PPE required correlates directly with the potential for exposure. The following table outlines the minimum recommended PPE for common laboratory tasks involving Desmethyl Metsulfuron-methyl.
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing/Handling Solid Powder | N95/FFP2 Particulate Respirator (or higher) | Nitrile or Butyl Rubber Gloves | Tightly-fitting Safety Goggles with Side Shields | Full-coverage Lab Coat (buttoned) |
| Preparing Stock Solutions (Dissolving Solid) | N95/FFP2 Particulate Respirator (during solid addition) | Nitrile or Butyl Rubber Gloves | Tightly-fitting Safety Goggles with Side Shields | Full-coverage Lab Coat (buttoned) |
| Handling Dilute Solutions | Not typically required if handled in a well-ventilated area or chemical fume hood | Nitrile or Butyl Rubber Gloves | Standard Safety Glasses with Side Shields | Full-coverage Lab Coat (buttoned) |
| Spill Cleanup (Solid) | P100/FFP3 Particulate Respirator | Heavy-duty Nitrile or Butyl Rubber Gloves | Tightly-fitting Safety Goggles with Side Shields | Chemical-resistant Apron over Lab Coat |
Rationale and Causality:
-
Respiratory Protection: A particulate respirator is crucial when handling the solid form due to the risk of inhaling fine dust[1][4]. The causality is simple: the respirator's filter media traps airborne particles before they can enter the respiratory system. For weighing or solution preparation, this is a non-negotiable control.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, provide a necessary barrier against dermal absorption[7][8]. It is critical to avoid materials like latex or fabric, which can absorb the chemical and prolong skin contact[9]. Always check gloves for tears or punctures before use.
-
Eye Protection: Tightly-fitting goggles are superior to standard safety glasses when handling powders, as they provide a seal around the eyes to protect against airborne dust[7]. For handling solutions where splashing is the primary risk, standard safety glasses with side shields are acceptable[10].
-
Body Protection: A buttoned lab coat protects the skin and personal clothing from minor spills and contamination[11]. For tasks with a higher risk of splashing, such as cleaning up spills or preparing large volumes, a chemical-resistant apron provides an additional layer of impermeable protection[11].
Operational Plan: Donning, Doffing, and Decontamination Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to cross-contamination, negating the protective benefits.
Step-by-Step Methodology
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, layer a chemical-resistant apron over the top.
-
Respirator: If handling powder, now is the time to put on your particulate respirator. Ensure it forms a tight seal around your nose and mouth. Perform a user seal check.
-
Eye Protection: Put on your safety goggles or glasses.
-
Gloves: The last step is to don your gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a complete seal.
Doffing (Taking Off) PPE - The "Contaminated-to-Clean" Workflow:
The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands) and clean surfaces only with clean hands.
-
Gloves: This is the most contaminated item. Remove the first glove by pinching the cuff and peeling it off inside-out. Ball the removed glove into the palm of your still-gloved hand. Slide two fingers of your clean, ungloved hand under the cuff of the remaining glove and peel it off inside-out, trapping the first glove inside. Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Wash your hands.
-
Lab Coat/Apron: Unbutton your lab coat, touching only the inside surfaces if possible. Roll it away from your body, keeping the contaminated outer surface folded inward. Hang it in its designated area or dispose of it if it is single-use.
-
Eye Protection: Remove goggles or glasses by handling the ear or head straps, avoiding touching the front.
-
Respirator: Remove the respirator by the straps, without touching the front filter surface.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water as the final step.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Disposal Plan: Protecting Yourself and the Environment
Proper disposal is a critical final step in the safe handling workflow, directly linked to the high aquatic toxicity of Desmethyl Metsulfuron-methyl[12].
Step-by-Step Disposal Protocol:
-
Contaminated PPE: All single-use PPE (gloves, disposable respirators, etc.) must be considered contaminated waste.
-
Place all used disposable PPE into a designated, sealed, and clearly labeled hazardous waste container immediately after doffing. Do not place it in regular trash receptacles.
-
-
Empty Chemical Containers:
-
Refer to the product label for specific instructions on container disposal.
-
Triple-rinse empty containers with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and treated as hazardous chemical waste. Never pour rinsate down the drain[5].
-
-
Chemical Waste:
-
All unused Desmethyl Metsulfuron-methyl and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Collect this waste in a compatible, sealed, and clearly labeled container.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not contaminate water, food, or feed with the chemical waste.
-
-
Spill Cleanup Material:
-
Any materials used to clean up spills (absorbent pads, paper towels, etc.) are also considered hazardous waste and must be disposed of in the sealed, labeled container along with contaminated PPE[12].
-
The guiding principle for disposal is containment. At no point should the chemical or its containers be allowed to enter standard waste streams or sewer systems, preventing release into the environment[7][12].
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). MilliporeSigma.
- METSULFURON METHYL TECHNICAL - FMC | SDS. (2021).
- SAFETY D
- DuPont™ Metsulfuron Methyl 60 DF MUP Herbicide English MSDS. (2014). DuPont.
- METSULFURON METHYL - Safety D
- Safety Data Sheet - eChem. (2023). eChem Australia Pty Ltd.
- Genfarm Metsulfuron 600 WG Herbicide - SAFETY DATA SHEET. (2015).
- Surefire Metsulfuron Methyl Herbicide - Specialist Sales. (2025). PCT Holdings Pty Ltd.
- METSULFURON SDS - ADAMA. (2019). ADAMA.
- Personal Protective Equipment for Pesticide Handlers. (2025). U.S. Environmental Protection Agency.
- Pesticide use and personal protective equipment. (2024).
- The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
- Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks.
- Landscaping - Pesticides - Personal Protective Equipment.
Sources
- 1. 4farmers.com.au [4farmers.com.au]
- 2. echem.com.au [echem.com.au]
- 3. genfarm.com.au [genfarm.com.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sdsviewer.fmc.com [sdsviewer.fmc.com]
- 6. adama.com [adama.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. solutionsstores.com [solutionsstores.com]
- 11. Pesticide use and personal protective equipment [health.vic.gov.au]
- 12. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
